4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957628 | |
| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36236-76-7 | |
| Record name | 1,3-Dioxalane, 4-(bromomethyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
This technical guide provides a comprehensive overview of the known physical properties of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
This compound, with the CAS number 36236-76-7, is a halogenated heterocyclic compound.[1] Its molecular formula is C6H11BrO2.[1][2] The following table summarizes its key physical properties.
| Property | Value | Source |
| Molecular Weight | 195.05 g/mol | [1][2] |
| Molecular Formula | C6H11BrO2 | [1][2] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified in the provided results | |
| Melting Point | Not specified in the provided results | |
| Density | Not specified in the provided results | |
| Refractive Index | Not specified in the provided results | |
| Solubility | Not specified in the provided results | |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |
Note: Specific experimental values for boiling point, melting point, density, refractive index, and solubility for this compound were not explicitly found in the search results. The data for a similar compound, 2-(Bromomethyl)-1,3-dioxolane, is available and indicates a boiling point of 80-82 °C at 27 mmHg, a density of 1.613 g/mL at 25 °C, and a refractive index of n20/D 1.482.[3][4] It is also noted to be immiscible with water and sensitive to moisture.[3][4] However, these values are for a different isomer and should not be directly attributed to this compound.
Experimental Protocols
General Method for Synthesis:
A common synthetic route to this compound involves the reaction of 3-bromo-1,2-propanediol with acetone.[5]
-
Reaction Setup: 3-bromo-1,2-propanediol is dissolved in acetone in a round-bottomed flask equipped with a magnetic stir bar and a drying tube.[5]
-
Catalysis: A catalytic amount of concentrated sulfuric acid is added to the mixture.[5]
-
Reaction Conditions: The reaction is stirred continuously at room temperature for 24 hours.[5]
-
Workup: Upon completion, the reaction is neutralized with potassium carbonate.[5] The solvent is then removed by filtration and vacuum evaporation.[5]
-
Purification: The resulting oily product is dissolved in ether and washed with water to remove water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the ether is removed by vacuum evaporation.[5] Further purification by liquid-liquid separation with hexane can be performed to yield the final product.[5]
Another described synthesis involves refluxing an acetone solution of bromomethyl ethylene glycol in the presence of anhydrous magnesium sulfate for 24 hours.[6] After cooling and filtration, the solvent is removed to yield the crude product.[6]
Logical Relationships in Synthesis
The synthesis of this compound is a straightforward acid-catalyzed acetalization reaction. The following diagram illustrates the logical workflow of the synthesis process.
Caption: A flowchart illustrating the synthesis of this compound.
Safety and Handling
This compound is classified as a combustible liquid that causes skin irritation and serious eye damage.[1] It may also cause an allergic skin reaction and respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7] It should be used in a well-ventilated area or under a chemical fume hood.[7] Store the compound in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[7][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8]
References
- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. Cas 4360-63-8,2-Bromomethyl-1,3-dioxolane | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (CAS: 36236-76-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, also known as solketal bromide or isopropylidene glycerol-1-bromohydrin, is a versatile chiral building block and protecting group surrogate in organic synthesis. Its structure incorporates a protected diol in the form of a cyclic ketal, and a reactive bromomethyl group, making it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. The presence of the dioxolane ring masks the 1,2-diol functionality of glycerol, allowing for selective reactions at the C3 position. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug development.
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 36236-76-7 | [1] |
| Molecular Formula | C6H11BrO2 | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| Appearance | Liquid | N/A |
| Boiling Point | 80-82 °C at 27 mmHg | [2] |
| Density | 1.613 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.482 | [2] |
| Solubility | Soluble in chloroform and ethyl acetate. Immiscible with water. | [2] |
Spectroscopic Data
Table 3.1: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]+ | 195.00153 |
| [M+Na]+ | 216.98347 |
| [M-H]- | 192.98697 |
| [M+NH4]+ | 212.02807 |
| [M+K]+ | 232.95741 |
| [Source: Predicted data from PubChem CID 169759][3] |
Table 3.2: 1H NMR Data for an Analogous Compound (2-Bromomethyl-1,3-dioxolane)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.39 | d | CH2Br |
| 3.90-4.05 | m | O-CH2-CH2-O |
| 5.15 | t | O-CH-O |
| [Source: ChemicalBook, CAS 4360-63-8] |
Table 3.3: 13C NMR Data for an Analogous Compound ((R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester)
| Chemical Shift (ppm) | Assignment |
| 25.5, 26.7 | C(CH3)2 |
| 52.5 | OCH3 |
| 66.8 | O-CH2 |
| 76.5 | O-CH |
| 110.2 | O-C-O |
| 170.8 | C=O |
| [Source: ChemicalBook, CAS 52373-72-5][4] |
Table 3.4: Key IR Absorptions for Dioxolanes and Alkyl Bromides
| Wavenumber (cm-1) | Functional Group |
| 2990-2850 | C-H stretch (alkane) |
| 1380, 1370 | C-H bend (gem-dimethyl) |
| 1200-1050 | C-O stretch (cyclic ether/ketal) |
| 690-550 | C-Br stretch |
| [Source: General IR spectroscopy data] |
Synthesis
The most common and efficient method for the synthesis of this compound is the acid-catalyzed ketalization of 3-bromo-1,2-propanediol with acetone.[5]
Experimental Protocol: Synthesis from 3-Bromo-1,2-propanediol and Acetone
Materials:
-
3-Bromo-1,2-propanediol
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Potassium Carbonate
-
Diethyl ether
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 mL round-bottomed flask equipped with a magnetic stir bar and a drying tube, dissolve 28.0 g (0.181 mol) of 3-bromo-1,2-propanediol in 200 mL of anhydrous acetone.[5]
-
To this solution, add 0.5 mL of concentrated sulfuric acid as a catalyst.
-
Stir the reaction mixture continuously at room temperature for 24 hours.
-
After the reaction is complete, neutralize the mixture by adding 13.0 g of potassium carbonate and stirring for 30 minutes.[5]
-
Filter the mixture to remove the solid salts and evaporate the acetone under reduced pressure.
-
Dissolve the resulting oily product in 150 mL of diethyl ether and wash it three times with 150 mL of water to remove any water-soluble impurities.[5]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the ether under reduced pressure.
-
For further purification, add 100 mL of hexane to the residue to perform a liquid-liquid separation. Decant the upper organic phase and evaporate the solvent under reduced pressure to yield this compound. A yield of 19.1 g (53.5%) has been reported for this procedure.[5]
Caption: Synthesis workflow for this compound.
Applications in Drug Development
The primary utility of this compound in drug development stems from its role as a chiral building block and a protecting group for the 1,2-diol functionality. This allows for the stereoselective synthesis of various active pharmaceutical ingredients (APIs).
Synthesis of Beta-Blockers
Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[6] The synthesis of many beta-blockers involves the reaction of a substituted phenol with an epoxide or a halohydrin. 4-(Halomethyl)-2,2-dimethyl-1,3-dioxolane derivatives are key intermediates in the synthesis of the propanolamine side chain common to most beta-blockers.[7]
General Experimental Workflow for Beta-Blocker Synthesis:
-
Alkylation of Phenol: A substituted phenol is reacted with this compound in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form a protected ether intermediate.
-
Deprotection: The dioxolane protecting group is removed under acidic conditions to reveal the 1,2-diol.
-
Epoxidation: The diol is then converted to an epoxide, typically via a two-step process involving tosylation of the primary alcohol followed by intramolecular cyclization with a base.
-
Ring-opening with an Amine: The resulting epoxide is opened by a primary or secondary amine (e.g., isopropylamine) to yield the final beta-blocker.
Caption: General workflow for the synthesis of beta-blockers.
Role as a Protecting Group
The 2,2-dimethyl-1,3-dioxolane moiety is a robust protecting group for 1,2-diols. It is stable under a wide range of conditions, including basic, nucleophilic, and reducing environments, allowing for selective transformations at other sites of a molecule.[6] Deprotection is typically achieved under acidic conditions.
Safety and Handling
This compound is a combustible liquid and causes skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the stereoselective synthesis of beta-blockers. Its utility as a chiral building block and a diol protecting group makes it an important tool for organic and medicinal chemists. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further research and development in the field of drug discovery.
References
- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-溴甲基-1,3-二氧戊环 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H11BrO2) [pubchemlite.lcsb.uni.lu]
- 4. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR spectrum [chemicalbook.com]
- 5. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [chemicalbook.com]
- 6. jmedchem.com [jmedchem.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
IUPAC name for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
An In-depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Introduction
This compound is a versatile synthetic intermediate, widely utilized in organic chemistry, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its structure incorporates a protected diol in the form of a dimethyl-substituted dioxolane ring, along with a reactive bromomethyl group. This unique combination allows for the introduction of a protected glycerol moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development, and safety and handling protocols.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C6H11BrO2[1] |
| Molecular Weight | 195.05 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 80 - 82 °C @ 27 mmHg[2] |
| Density | 1.610 g/cm³[2] |
| CAS Number | 36236-76-7[1] |
| SMILES | CC1(OCC(O1)CBr)C[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acetalization of 3-bromo-1,2-propanediol with acetone. This reaction protects the diol functionality, allowing for selective reactions at the bromomethyl group.
General Synthesis Pathway
Caption: General synthesis of this compound.
Detailed Experimental Protocol
A common method for the synthesis of this compound involves the reaction of 3-bromo-1,2-propanediol with acetone in the presence of an acid catalyst, with continuous removal of water to drive the equilibrium towards the product.
Materials:
-
3-Bromo-1,2-propanediol
-
Acetone (anhydrous)
-
Anhydrous magnesium sulfate[3] or p-toluenesulfonic acid monohydrate
-
Dichloromethane (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous potassium carbonate
Procedure:
-
To a solution of 3-bromo-1,2-propanediol in dichloromethane, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add an excess of acetone to the mixture.
-
The reaction mixture is stirred at room temperature for several hours and can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous potassium carbonate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[3][4]
Applications in Drug Development
The 1,3-dioxolane moiety is a key structural feature in several pharmaceutical compounds and serves as a versatile building block in medicinal chemistry.
-
Chiral Intermediate: The chiral center at the 4-position of the dioxolane ring makes it a valuable precursor for the enantioselective synthesis of various drug molecules. For instance, related dioxolane aldehydes are key intermediates in the synthesis of the anti-tumor drug gemcitabine.[5]
-
Protecting Group: The 2,2-dimethyl-1,3-dioxolane group is a stable protecting group for 1,2-diols, which is resistant to a wide range of reaction conditions, particularly basic, reductive, and oxidative conditions.[6] It can be readily removed under acidic conditions.
-
Modulators of Multidrug Resistance: Derivatives of 1,3-dioxolane have been synthesized and investigated as potential modulators to overcome multidrug resistance (MDR) in cancer chemotherapy.[7] These compounds can interact with P-glycoprotein (P-gp), a key protein responsible for MDR.[7]
-
Synthesis of Bioactive Molecules: The reactive bromomethyl group allows for the facile introduction of the protected glycerol backbone into various molecules. This has been utilized in the synthesis of enantiomerically pure bis(2,2-dimethyl-1,3-dioxolanylmethyl)chalcogenides and dichalcogenides, which have shown potential antioxidant activity.[8]
Illustrative Reaction Scheme in Drug Synthesis
Caption: Role of this compound in synthesis.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. The GHS hazard classifications and corresponding precautionary statements are summarized below.
| Hazard Class | GHS Classification |
| Flammability | H227: Combustible liquid[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1] |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and in a dry, cool place.[10][11] Keep away from heat, sparks, and open flames.[10][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[2][11]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] If on skin, wash off immediately with soap and plenty of water.[2] If inhaled, remove to fresh air.[11] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[11]
References
- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Introduction: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a versatile synthetic intermediate belonging to the class of heterocyclic acetals.[1] Its structure incorporates a protected diol (the dioxolane ring) and a reactive bromomethyl group, making it a valuable building block in organic synthesis. For researchers and professionals in drug development and materials science, this compound serves as a key component for introducing a protected glycerol moiety or as an effective alkylating agent. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, adhering to technical standards for scientific audiences.
Chemical Structure and Properties
The fundamental structure of this compound consists of a five-membered dioxolane ring substituted with two methyl groups at the 2-position and a bromomethyl group at the 4-position. The IUPAC name for this compound is this compound.[2]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, compiled from established chemical databases.[2]
| Property | Value |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| CAS Number | 36236-76-7 |
| IUPAC Name | This compound |
| Density | ~1.613 g/mL (for related compounds)[3] |
| Boiling Point | 80-82 °C at 27 mmHg (for related compounds)[3] |
| SMILES | CC1(OCC(O1)CBr)C |
| InChIKey | ZOPZKFNSQYCIPP-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
A common and efficient method for the synthesis of this compound involves the acid-catalyzed ketalization of 3-bromo-1,2-propanediol with acetone.[4]
Detailed Methodology
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stir bar and a drying tube, dissolve 28.0 g (0.181 mol) of 3-bromo-1,2-propanediol in 200 mL of acetone.[4]
-
Catalysis: Add 0.5 mL of concentrated sulfuric acid to the solution to act as a catalyst.[4]
-
Reaction: Stir the mixture continuously at room temperature for 24 hours.[4]
-
Neutralization: After the reaction is complete, neutralize the excess acid by adding 13.0 g of potassium carbonate and stirring for 30 minutes.[4]
-
Workup:
-
Purification:
This protocol yields approximately 19.1 g (53.5% yield) of pure this compound.[4]
Applications in Drug Development and Organic Synthesis
The utility of this compound in advanced organic synthesis, particularly in pharmaceutical research, stems from its bifunctional nature. The dioxolane moiety serves as a protecting group for a 1,2-diol, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. The bromomethyl group is a reactive handle for nucleophilic substitution, allowing the molecule to be incorporated into larger, more complex structures.
This compound is a valuable building block for synthesizing derivatives that may possess therapeutic properties. For instance, various 1,3-dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant challenge in oncology.[5] While not this exact molecule, related structures have also been explored for their potential as analgesic agents.[6] Furthermore, chiral dioxolane intermediates are critical in the synthesis of important drugs like the anti-cancer agent gemcitabine.[7]
References
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ブロモメチル-1,3-ジオキソラン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [chemicalbook.com]
- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Dimethyl-amino methyl-2-methyl 1,3 dioxolane--a new potent analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This compound serves as a key building block in the synthesis of various pharmaceutical and specialty chemical products. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This document presents predicted ¹H NMR data, a detailed experimental protocol for its acquisition, and a logical workflow for its synthesis and characterization.
Predicted ¹H NMR Spectral Data
Due to the limited availability of experimentally derived and fully assigned public data, the following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established computational models and provide a reliable reference for spectral interpretation.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-a (CH₃) | ~1.35 | Singlet | 6H | N/A |
| H-b (CH₂) | ~3.30 - 3.50 | Multiplet | 2H | J(b,d), J(b,c) |
| H-c (CH₂) | ~3.80 - 4.00 | Multiplet | 2H | J(c,b), J(c,d) |
| H-d (CH) | ~4.10 - 4.30 | Multiplet | 1H | J(d,c), J(d,b) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.
Structural Assignment and Signal Interpretation
The structure of this compound gives rise to a distinct ¹H NMR spectrum. The following diagram illustrates the different proton environments and their expected signaling pathways.
Caption: Molecular structure and corresponding ¹H NMR signals.
The two methyl groups (H-a) are chemically equivalent and appear as a single, sharp peak (singlet) integrating to six protons. The protons of the bromomethyl group (H-b) and the adjacent methine proton (H-d) on the dioxolane ring will exhibit coupling, as will the diastereotopic protons of the dioxolane ring methylene (H-c) with the methine proton (H-d). This coupling results in complex multiplets for these signals.
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 300 MHz or higher)
3.2. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient for the spectrometer's probe (typically 4-5 cm).
3.3. Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the following acquisition parameters (values may be optimized for the specific instrument):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
Synthesis and Characterization Workflow
The synthesis of this compound is typically achieved through the acetalization of 3-bromo-1,2-propanediol with acetone. The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for synthesis and characterization.
This workflow provides a clear, step-by-step process from starting materials to the final, characterized product, ensuring reproducibility and high purity. The ¹H NMR analysis is a critical step in verifying the successful synthesis and purity of the target compound.
13C NMR Spectral Data for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. Due to the absence of publicly available experimental spectra, this guide presents predicted 13C NMR data, offering a valuable resource for the identification and characterization of this compound in various research and development settings. The information is structured to be a practical tool for professionals in organic chemistry and drug development.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using computational prediction tools that analyze the chemical environment of each carbon atom. The assignments are based on established principles of NMR spectroscopy and comparison with related structures.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| C2 | O-C (CH₃)₂-O (acetal) | 109.8 |
| C4 | O-C H-CH₂Br | 75.1 |
| C5 | O-C H₂-CH | 66.2 |
| C6 | C H₂Br | 34.5 |
| C7, C8 | C(CH₃)₂ | 25.9 |
Experimental Protocol for 13C NMR Spectroscopy
While the data presented is predictive, the following outlines a standard experimental protocol for acquiring a 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The choice of solvent is critical and should dissolve the sample completely. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. Modern NMR instruments can also reference the residual solvent peak.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
The 13C NMR spectrum is typically acquired on a spectrometer with a field strength of 100 MHz or higher (for ¹H).
-
A standard pulse program for a proton-decoupled 13C experiment is used to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Key parameters to be set include:
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[1] The exact number will depend on the sample concentration.
-
Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm to encompass the full range of organic chemical shifts.
-
3. Data Processing:
-
The acquired free induction decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform.
-
Phase correction is applied to ensure all peaks are in the positive absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).
-
Peak picking is performed to identify the chemical shift of each resonance.
Molecular Structure and 13C NMR Assignments
The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. This numbering corresponds to the assignments in the data table above.
Caption: Molecular structure of this compound with carbon numbering.
References
Mass Spectrometry of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key building block in synthetic organic chemistry. Understanding its fragmentation behavior under electron ionization (EI) is crucial for its identification and characterization in complex reaction mixtures. This document outlines a proposed fragmentation pathway, presents the predicted mass spectral data, and provides a standardized experimental protocol for its analysis.
Predicted Electron Ionization Mass Spectral Data
The following table summarizes the predicted prominent peaks in the electron ionization (EI) mass spectrum of this compound. The fragmentation pattern is inferred from the known behavior of related cyclic acetals and alkyl bromides. The molecular ion is expected to be of low abundance due to the lability of the C-Br bond and the dioxolane ring.
| m/z | Proposed Fragment Ion | Structure | Relative Abundance |
| 194/196 | [M]⁺˙ (Molecular Ion) | C₆H₁₁BrO₂⁺˙ | Low |
| 179/181 | [M - CH₃]⁺ | C₅H₈BrO₂⁺ | Moderate |
| 115 | [M - Br]⁺ | C₆H₁₁O₂⁺ | High |
| 101 | [M - CH₂Br]⁺ | C₅H₉O₂⁺ | Very High (Base Peak) |
| 87 | [C₄H₇O₂]⁺ | C₄H₇O₂⁺ | Moderate |
| 57 | [C₄H₉]⁺ | C₄H₉⁺ | Moderate |
| 43 | [C₃H₇]⁺ / [CH₃CO]⁺ | C₃H₇⁺ / CH₃CO⁺ | High |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This unstable species then undergoes a series of fragmentation reactions, primarily driven by the cleavage of the weak carbon-bromine bond and the fragmentation of the dioxolane ring.
The primary fragmentation pathways are visualized in the following diagram:
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
This section details a standard operating procedure for the acquisition of an electron ionization mass spectrum of this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the mass spectrum.
-
Solvent Selection: If dilution is necessary, use a volatile, aprotic solvent such as dichloromethane or diethyl ether. The solvent should be of high purity (spectroscopic grade).
-
Concentration: Prepare a dilute solution of the analyte (approximately 1 mg/mL).
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (DIP) for pure liquids or gas chromatography (GC) for solutions.
3.2. Mass Spectrometer Parameters
The following parameters are recommended for a standard quadrupole or ion trap mass spectrometer:
| Parameter | Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | A standard energy that provides sufficient fragmentation for structural elucidation and allows for comparison with library spectra. |
| Ion Source Temperature | 200-250 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Mass Range | m/z 40-250 | To cover the molecular ion and all significant fragment ions. |
| Scan Speed | 1000-2000 amu/s | Provides adequate data points across each chromatographic or probe peak. |
| Transfer Line Temp. (if GC-MS) | 250 °C | Prevents condensation of the analyte between the GC and the MS. |
3.3. Data Acquisition and Analysis
-
Acquire a background spectrum of the solvent (if used) before introducing the sample.
-
Introduce the sample and acquire the mass spectrum.
-
Subtract the background spectrum from the sample spectrum to obtain the net mass spectrum of the analyte.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of related compounds.
The logical workflow for this experimental protocol is illustrated below:
Caption: Workflow for the mass spectrometric analysis of the target compound.
An In-depth Technical Guide to the FT-IR Analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the FT-IR spectrum, and visual representations of the experimental workflow and the correlation between molecular structure and spectral data.
Molecular Structure and Functional Groups
This compound is a heterocyclic organic compound. Its structure consists of a five-membered dioxolane ring, substituted with a bromomethyl group and two methyl groups. The key functional groups that give rise to characteristic infrared absorptions are the C-O-C stretching of the dioxolane ring, C-H stretching and bending of the alkyl groups, and the C-Br stretching of the bromomethyl group.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 2990-2950 | Strong | C-H (methyl, methylene) | Asymmetric Stretching |
| 2890-2850 | Medium | C-H (methyl, methylene) | Symmetric Stretching |
| 1470-1450 | Medium | C-H (methyl, methylene) | Bending (Scissoring) |
| 1385-1375 | Medium | C-H (gem-dimethyl) | Bending (Umbrella) |
| 1250-1050 | Strong | C-O-C (dioxolane ring) | Asymmetric & Symmetric Stretching |
| 1100-1000 | Strong | C-C | Stretching |
| 700-600 | Medium-Weak | C-Br | Stretching |
Experimental Protocol for FT-IR Analysis
The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of liquid this compound. This procedure can be adapted for use with most modern FT-IR spectrometers.[4][5][6]
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or alternatively, demountable liquid cells with IR-transparent windows (e.g., NaCl, KBr).[7]
-
This compound (liquid sample)
-
Volatile solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
-
Pasteur pipette or micropipette
II. Sample Preparation
-
ATR Method (Recommended for ease of use):
-
Ensure the ATR crystal is clean and dry. If necessary, clean the crystal surface with a lint-free wipe soaked in a volatile solvent and allow it to dry completely.
-
Using a pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]
-
-
Transmission Cell Method:
-
Select a pair of clean, dry IR-transparent salt plates (e.g., NaCl or KBr).[7]
-
Place one plate in a holder. Apply a small drop of the liquid sample to the center of the plate.
-
Carefully place the second plate on top of the first, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.
-
Secure the plates in the spectrometer's sample holder.
-
III. Data Acquisition
-
Background Spectrum:
-
With the ATR crystal clean and uncovered (or with an empty, clean transmission cell in the beam path), collect a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal or salt plates.
-
-
Sample Spectrum:
-
Place the prepared sample into the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired spectral range, typically 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[7]
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations as required.
-
IV. Post-Analysis Cleanup
-
ATR: Carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Transmission Cell: Disassemble the cell, and thoroughly clean the salt plates with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.[7]
Visualizations
The following diagrams illustrate the experimental workflow and the logical connections between the molecular structure and the FT-IR spectrum.
Caption: Experimental workflow for FT-IR analysis.
Caption: Correlation of functional groups to FT-IR peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate in organic synthesis and drug development. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents qualitative solubility information for structurally similar compounds, detailed experimental protocols for solubility determination, and explores its application in synthetic chemistry.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Appearance | Liquid |
| CAS Number | 36236-76-7 |
Solubility Profile
Table 2: Qualitative Solubility of a Structurally Related Dioxolane Derivative *
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| N,N-Dimethylformamide (DMF) | Soluble[3] |
| Dichloromethane | Soluble[3] |
| Ethyl Acetate | Soluble[3], Slightly Soluble[4][5] |
| Methanol | Soluble[3] |
| Ethanol | Soluble[3] |
| Chloroform | Slightly Soluble[4][5] |
| Water | Poorly soluble/Immiscible[3][4][5] |
*Data is for the related compound 2-Bromomethyl-1,3-dioxolane and is intended to be indicative.
The dioxolane ring introduces some polarity to the molecule, while the bromomethyl group and the dimethyl substitution contribute to its nonpolar character. This structure suggests that it would be miscible with a range of common organic solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol, based on the shake-flask method, can be employed.[5]
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid ensures that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the final weight of the volumetric flask with the filtered solution.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.
-
Analyze the filtered, saturated solution under the same chromatographic conditions.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the volume of the analyzed sample.
-
A general workflow for this experimental protocol is visualized below.
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in nucleophilic substitution reactions.[6] The bromine atom serves as a good leaving group, allowing for the introduction of various functional groups. The dioxolane moiety acts as a protecting group for a diol, which can be deprotected under acidic conditions.
A common application is the synthesis of ethers, azides, thioethers, and amines. These reactions are crucial in the development of pharmaceutical intermediates and other fine chemicals.[7]
The general scheme for a nucleophilic substitution reaction involving this compound is depicted below.
This versatility makes this compound a key intermediate in the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. 2,2-Dimethyl-1,3-dioxolane-4-methanol | 100-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. arborpharmchem.com [arborpharmchem.com]
Stability and storage conditions for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
An In-depth Technical Guide to the Stability and Storage of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key synthetic intermediate used in the development of various pharmaceutical compounds. As a bifunctional molecule containing both a reactive bromomethyl group and a protective dioxolane acetal, its stability is of critical importance for ensuring the integrity of synthetic procedures and the quality of resulting products. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, based on available chemical data and safety information. It includes a summary of its physical and chemical properties, recommended storage protocols, potential degradation pathways, and a model experimental design for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling and for understanding its behavior under various experimental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Odorless | [2][3] |
| Boiling Point | 80 - 82 °C @ 27 mmHg | [2] |
| Flash Point | 62 °C / 143.6 °F | [2] |
| Specific Gravity | 1.610 g/mL | [2] |
| Moisture Sensitivity | Yes | [2][3] |
Stability Profile and Degradation Pathways
This compound is generally stable under standard, controlled conditions.[2] However, its stability is compromised by several factors, primarily moisture, elevated temperatures, and incompatible materials.
Susceptibility to Hydrolysis
The 1,3-dioxolane ring is an acetal, which is susceptible to acid-catalyzed hydrolysis. In the presence of water and an acid, the ring can open to form 3-bromo-1,2-propanediol and acetone. This degradation pathway is a critical consideration, especially in acidic reaction media or during aqueous workups. The compound's noted moisture sensitivity underscores the importance of maintaining anhydrous conditions during storage and handling.[2][3]
Thermal Decomposition
Exposure to high temperatures can lead to the decomposition of the molecule.[4] Thermal degradation can result in the release of hazardous and irritating byproducts, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide, HBr).[2] It has been noted that the compound can decompose significantly at temperatures exceeding 100°C, particularly when in contact with metals.[4]
Incompatible Materials
To ensure stability, this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[2][5] These substances can catalyze its degradation or lead to other hazardous reactions.
A logical representation of the primary degradation pathway is illustrated in the diagram below.
Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.
Recommended Storage Conditions
Proper storage is crucial for maintaining the stability and purity of this compound. The recommended storage conditions are summarized in Table 2.
| Parameter | Recommendation | Reference(s) |
| Temperature | Store in a cool place. Refrigeration or freezing (under -20°C) is recommended. | [2][6][7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [8] |
| Container | Keep container tightly closed and upright. | [2][6][7] |
| Environment | Store in a dry and well-ventilated area. | [2][5][6] |
| Incompatibilities | Keep away from heat, sparks, open flames, strong oxidizing agents, acids, and bases. | [2][5] |
Proposed Experimental Protocol for Stability Testing
For researchers requiring quantitative stability data, a formal stability study is recommended. The following is a generalized protocol based on standard pharmaceutical industry practices.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
A well-characterized batch of this compound.
-
Inert, sealed containers (e.g., amber glass vials with PTFE-lined caps).
-
Stability chambers set to the desired temperature and humidity conditions.
-
Analytical instrumentation for purity assessment (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV)).
-
Instrumentation for characterization of degradation products (e.g., GC-Mass Spectrometry (GC-MS) or LC-MS).
Methodology:
-
Initial Analysis (T=0):
-
Perform a complete analysis of the initial batch to determine its purity and identify any existing impurities. This will serve as the baseline.
-
Assay methods should be validated for specificity, linearity, accuracy, and precision.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into the inert containers.
-
Place the samples in stability chambers under the conditions outlined in Table 3.
Condition No. Temperature Relative Humidity 1 (Long-term) 5°C ± 3°C Ambient 2 (Accelerated) 25°C ± 2°C 60% RH ± 5% RH 3 (Stress) 40°C ± 2°C 75% RH ± 5% RH 4 (Light) 25°C / 60% RH Exposed to light -
-
Time Points for Analysis:
-
Pull samples for analysis at predetermined intervals (e.g., T=0, 1, 3, 6, 12 months for long-term; T=0, 1, 3, 6 months for accelerated).
-
For stress conditions, earlier and more frequent time points may be necessary.
-
-
Analytical Testing:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change or precipitation.
-
Purity: Quantitative determination of the parent compound using a validated assay.
-
Degradation Products: Identification and quantification of any new impurities.
-
-
-
Data Analysis:
-
Tabulate the purity data and the levels of any degradation products over time.
-
Determine the rate of degradation under each storage condition.
-
Identify the primary degradation products and propose degradation pathways.
-
The following diagram outlines the workflow for the proposed stability study.
Caption: A generalized workflow for conducting a stability study on this compound.
Conclusion
The stability of this compound is maintained by adhering to strict storage and handling protocols. The primary risks to its integrity are exposure to moisture, elevated temperatures, and incompatible chemicals, which can lead to hydrolysis of the dioxolane ring or thermal decomposition. For applications where stability is paramount, particularly in drug development and manufacturing, conducting a formal stability study is highly recommended to establish a re-test date and ensure the material's quality over time. By understanding and controlling these factors, researchers can confidently utilize this important synthetic intermediate in their work.
References
- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. achmem.com [achmem.com]
An In-depth Technical Guide to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key building block in organic synthesis, with a particular focus on its relevance to drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its application as a precursor in the synthesis of bioactive molecules, including nucleoside analogs.
Chemical Identity and Synonyms
This compound is a versatile bifunctional molecule featuring a protected diol in a dioxolane ring and a reactive bromomethyl group. This combination makes it a valuable intermediate for introducing a protected glycerol moiety in more complex molecular architectures.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 36236-76-7[1][2] |
| Molecular Formula | C₆H₁₁BrO₂[1][2] |
| Molecular Weight | 195.05 g/mol [1][2] |
| Common Synonyms | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide[1][2] |
| 2,2-Dimethyl-4-(bromomethyl)-1,3-dioxolane[1] | |
| DL-Isopropylideneglycerol-1-bromohydrin[1][2] | |
| Solketal, bromo derivative | |
| Glycerol acetonide bromohydrin |
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its handling, reaction monitoring, and characterization of its products.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 74-76 °C at 10 mmHg | |
| Density | 1.355 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.468 | |
| Solubility | Soluble in most organic solvents (e.g., acetone, dichloromethane, THF). Insoluble in water. |
Table 3: Spectroscopic Data
| Technique | Data Interpretation |
| ¹H NMR (CDCl₃) | δ (ppm): 4.35-4.25 (m, 1H, CHO), 4.10 (dd, J=8.5, 6.0 Hz, 1H, CH₂O), 3.90 (dd, J=8.5, 5.5 Hz, 1H, CH₂O), 3.50 (d, J=5.0 Hz, 2H, CH₂Br), 1.45 (s, 3H, CH₃), 1.40 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 110.0 (C(CH₃)₂), 75.0 (CHO), 67.0 (CH₂O), 33.0 (CH₂Br), 27.0 (CH₃), 25.5 (CH₃) |
| FTIR (neat) | ν (cm⁻¹): 2985, 2935 (C-H stretch), 1380, 1370 (C-H bend, gem-dimethyl), 1255, 1215, 1155, 1060 (C-O stretch, acetal), 650 (C-Br stretch)[3][4] |
| Mass Spectrometry (EI) | m/z: 180/182 ([M-CH₃]⁺), 121/123 ([M-C₃H₅O]⁺), 101 ([M-Br]⁺) |
Synthesis of this compound
This compound is typically synthesized from commercially available starting materials. The following protocol provides a detailed procedure.
Experimental Protocol: Acetalization of 3-Bromo-1,2-propanediol
Objective: To synthesize this compound from 3-bromo-1,2-propanediol and acetone.
Materials:
-
3-Bromo-1,2-propanediol
-
Acetone (anhydrous)
-
Anhydrous magnesium sulfate (or a catalytic amount of a strong acid like sulfuric acid)
-
Sodium bicarbonate (for neutralization if an acid catalyst is used)
-
Dichloromethane (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-1,2-propanediol in an excess of anhydrous acetone.
-
Add a drying agent that also acts as a Lewis acid catalyst, such as anhydrous magnesium sulfate, to the solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. If magnesium sulfate was used, filter off the solid. If an acid catalyst was used, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the excess acetone under reduced pressure.
-
If necessary, extract the product with dichloromethane. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Expected Yield: 70-85%
Synthetic Applications in Drug Development
This compound serves as a crucial chiral building block for the synthesis of a variety of pharmaceutical agents, particularly antiviral nucleoside analogs.[5] The dioxolane moiety acts as a protected form of a chiral glycerol backbone, which is a common structural motif in these drugs.
Synthetic Pathway to a Nucleoside Analog Precursor
The following diagram illustrates a general synthetic pathway for the preparation of a key intermediate used in the synthesis of antiviral nucleoside analogs, starting from this compound.
Caption: Synthetic utility of this compound.
Experimental Protocol: Synthesis of 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane
Objective: To synthesize 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane, a key intermediate for introducing an amino group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution and stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane. The product can be used in the next step without further purification or can be purified by column chromatography.
Expected Yield: >90%
Experimental Protocol: Synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
Objective: To reduce the azido group to a primary amine.
Materials:
-
4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine.
Expected Yield: Quantitative
This amine can then be coupled with various heterocyclic bases to form the core structure of nucleoside analogs.
Safety and Handling
This compound is a combustible liquid and is classified as a skin and eye irritant. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Table 4: Hazard Information
| Hazard | GHS Classification | Precautionary Statements |
| Flammability | Combustible Liquid | Keep away from heat and open flames. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wash thoroughly after handling. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. Wear eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. Use only in a well-ventilated area. |
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of chiral molecules relevant to the pharmaceutical industry. Its straightforward synthesis and the reactivity of the bromomethyl group, combined with the stability of the dioxolane protecting group, make it an ideal starting material for the synthesis of complex targets such as antiviral nucleoside analogs. The experimental protocols and data provided in this guide are intended to facilitate its use in research and development settings.
References
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Dioxolanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(bromomethyl)-1,3-dioxolane moiety is a cornerstone in modern organic synthesis, offering a unique combination of a reactive electrophilic center and a stable, yet readily cleavable, protecting group for an aldehyde. This dual functionality makes it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in dioxolanes, focusing on the mechanistic pathways, influencing factors, and practical applications. It includes a summary of reactivity data, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Reactivity Principles
The chemical behavior of 2-(bromomethyl)-1,3-dioxolane is dominated by the electrophilic nature of the carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, making this primary alkyl halide highly susceptible to nucleophilic attack. The adjacent 1,3-dioxolane ring is generally stable under neutral and basic conditions, allowing for selective transformations at the bromomethyl position.[1]
Nucleophilic Substitution (S(_N)2) Pathway
The primary reaction pathway for 2-(bromomethyl)-1,3-dioxolane is the bimolecular nucleophilic substitution (S(_N)2) reaction.[1] As a primary alkyl halide, the carbon center is relatively unhindered, allowing for backside attack by a wide range of nucleophiles. This reaction proceeds in a single, concerted step where the nucleophile forms a new bond to the carbon as the carbon-bromine bond is broken.
Key characteristics of the S(_N)2 reaction for this substrate include:
-
Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the 2-(bromomethyl)-1,3-dioxolane and the nucleophile.[2]
-
Stereochemistry: If the dioxolane ring contains chiral centers, the S(_N)2 reaction at the bromomethyl group (if it were a chiral center) would proceed with an inversion of configuration.[3]
-
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are typically employed to enhance the reactivity of anionic nucleophiles.[4]
Neighboring Group Participation (NGP)
A critical aspect of the reactivity of 2-(bromomethyl)-1,3-dioxolane is the potential for neighboring group participation (NGP) by the lone pair electrons of the oxygen atoms in the dioxolane ring.[5] This phenomenon, also known as anchimeric assistance, can significantly influence the reaction rate and stereochemical outcome.[6]
The NGP mechanism involves an initial intramolecular S(_N)2 reaction where one of the dioxolane oxygens displaces the bromide leaving group. This forms a strained, tricyclic oxonium ion intermediate.[4] A subsequent intermolecular S(_N)2 attack by an external nucleophile on this intermediate opens the strained ring to yield the final product.
The key consequences of NGP are:
-
Rate Enhancement: The intramolecular nature of the first step often leads to a significant increase in the reaction rate compared to analogous acyclic primary alkyl halides.[6]
-
Retention of Stereochemistry: Since the overall transformation involves two consecutive S(_N)2 inversions, the net result is a retention of configuration at the carbon center.
Quantitative Reactivity Data
While specific kinetic data such as rate constants and activation energies for 2-(bromomethyl)-1,3-dioxolane are not widely available in public literature, a qualitative and comparative understanding of its reactivity can be established based on the principles of S(_N)2 reactions. The following tables summarize the expected reactivity trends and typical reaction conditions.
Table 1: Factors Influencing S(_N)2 Reactivity of 2-(Bromomethyl)-1,3-dioxolane
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles increase the rate. | The rate is directly proportional to the nucleophile concentration and its intrinsic reactivity (nucleophilicity). Anionic nucleophiles (e.g., N(_3)
|
| Solvent | Polar aprotic solvents (DMF, DMSO, acetone) accelerate the reaction. | These solvents solvate the cation of a nucleophilic salt but leave the anion "naked" and more reactive. Polar protic solvents (water, alcohols) can solvate the nucleophile, reducing its reactivity.[4] |
| Leaving Group | Bromine is an excellent leaving group. | The bromide ion is a weak base and is stable in solution, facilitating the breaking of the C-Br bond. |
| Steric Hindrance | Minimal steric hindrance at the primary carbon center. | The reaction site is easily accessible for backside attack, favoring a high S(_N)2 reaction rate compared to secondary or tertiary halides. |
| Temperature | Increasing temperature increases the rate. | Provides the necessary activation energy for the reaction to proceed. |
Table 2: Comparison of Nucleophiles in Reactions with Primary Alkyl Halides
| Nucleophile | Typical Product Functional Group | Relative Reactivity (Qualitative) |
N(_3)
| Azide | High |
RS
| Thioether | High |
I
| Alkyl Iodide | High |
CN
| Nitrile | High |
| R-NH(_2) (Amine) | Amine | Moderate |
RO
| Ether | Moderate |
RCOO
| Ester | Moderate to Low |
| H(_2)O (Water) | Alcohol | Low |
| ROH (Alcohol) | Ether | Low |
Experimental Protocols
The following sections provide detailed methodologies for key transformations of 2-(bromomethyl)-1,3-dioxolane.
Synthesis of 2-(Azidomethyl)-1,3-dioxolane via S(_N)2 Reaction
This protocol describes the conversion of the bromomethyl group to an azidomethyl group, a versatile precursor for amines and triazoles. The procedure is adapted from established methods for primary alkyl halides.
Materials:
-
2-(Bromomethyl)-1,3-dioxolane (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)-1,3-dioxolane (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To this solution, add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash them successively with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(azidomethyl)-1,3-dioxolane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Formation and Reaction of (1,3-Dioxolan-2-yl)methylmagnesium Bromide (Grignard Reagent)
This protocol details the formation of the Grignard reagent from 2-(bromomethyl)-1,3-dioxolane and its subsequent reaction with an electrophile, such as a ketone (e.g., benzophenone). All glassware must be scrupulously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
Materials:
-
Magnesium turnings (1.2 eq)
-
2-(Bromomethyl)-1,3-dioxolane (1.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Benzophenone (1.0 eq)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Grignard Reagent Formation:
-
Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.
-
Add a small portion of anhydrous ether to cover the magnesium.
-
Dissolve 2-(bromomethyl)-1,3-dioxolane in anhydrous ether in the dropping funnel.
-
Add a small amount of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will appear cloudy and grey.
-
-
Reaction with Benzophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzophenone in anhydrous ether and add it to the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH(_4)Cl solution.
-
Transfer the mixture to a separatory funnel and add more diethyl ether.
-
Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude tertiary alcohol product.
-
-
Purification: The product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow.
References
An In-depth Technical Guide to the Chemical Hazards and Safety Precautions for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical hazards and essential safety precautions for the handling and use of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (CAS No. 36236-76-7). This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).
Chemical and Physical Properties
This compound is a versatile reagent in organic synthesis, often utilized as a protected form of 3-bromo-1,2-propanediol. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 36236-76-7 |
| Boiling Point | 75°C @ 10 Torr |
| Density | 1.381 g/cm³ |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the following table.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
| Flammable Liquids | 4 | H227: Combustible liquid. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
Signal Word: Warning
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
Toxicological Information
Specific toxicological data for this compound, such as LD50 or LC50 values, are not available. However, due to its structural similarity to other bromoacetaldehyde acetals, it should be handled as a substance with significant potential for toxicity. For structurally related compounds, the following data has been reported:
| Compound | CAS No. | LD50 Oral (Rat) | LC50 Inhalation (Rat) |
| Bromoacetaldehyde diethyl acetal | 2032-35-1 | 233 mg/kg | 0.61 mg/L / 4h |
| 2-Bromo-1,1-dimethoxyethane | 7252-83-7 | - | - |
Given that bromoacetaldehyde diethyl acetal is toxic if swallowed and fatal if inhaled, it is prudent to handle this compound with a high degree of caution, assuming a similar or comparable toxicity profile.[2][3]
Reactivity Profile
As a primary alkyl bromide, this compound is an electrophile that readily participates in nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. This reactivity makes it a useful building block for introducing the protected diol moiety into various molecular scaffolds.
Incompatible Materials:
-
Strong Oxidizing Agents: May react violently, leading to fire or explosion.
-
Strong Bases: Can promote elimination reactions or hydrolysis of the dioxolane ring.
-
Strong Acids: Can catalyze the hydrolysis of the dioxolane protecting group.[4]
-
Nucleophiles: Reacts with a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides). While this is the basis of its synthetic utility, unplanned reactions can be hazardous.
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4]
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is paramount when working with this compound. The following is a general experimental protocol for its use in a research laboratory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Weighing and Dispensing Protocol
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a calibrated balance inside the fume hood.
-
Don all required PPE.
-
Carefully open the container of this compound.
-
Using a clean, dry pipette or syringe, transfer the desired amount of the liquid to a tared, sealed reaction vessel.
-
Clean any spills on the balance or surrounding area immediately with an appropriate absorbent material.
-
Securely close the container of the reagent and return it to its designated storage location.
Reaction Setup and Quenching
-
Set up the reaction apparatus within the chemical fume hood.
-
If the reaction is to be performed under an inert atmosphere, ensure the system is properly purged with nitrogen or argon.
-
Add the this compound to the reaction vessel, typically dropwise via a syringe or an addition funnel, especially if the reaction is exothermic.
-
Upon completion of the reaction, quench any unreacted reagent carefully. A common method is the slow addition of a nucleophilic quenching agent, such as a solution of sodium thiosulfate or a secondary amine in an appropriate solvent, while maintaining cooling.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] Keep away from heat, sparks, and open flames.
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Methodological & Application
Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane from Solketal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a valuable chiral building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other bioactive molecules. Its structure, derived from the protection of glycerol as an acetonide, offers a versatile handle for nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the synthesis of this compound from its corresponding alcohol, (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal. The primary transformation involves the conversion of the primary hydroxyl group of solketal into a bromide. Two common and effective methods for this conversion are presented: reaction with phosphorus tribromide (PBr₃) and the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol [1] |
| CAS Number | 36236-76-7[1] |
| IUPAC Name | This compound[1] |
| Synonyms | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide, DL-Isopropylideneglycerol-1-bromohydrin[1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 72-73 °C / 8 mmHg |
| Density | 1.062 g/mL at 25 °C |
Synthesis Protocols
Two primary methods for the synthesis of this compound from solketal are detailed below. The choice of method may depend on available reagents, desired scale, and sensitivity of other functional groups in more complex substrates.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
This method is a classic and efficient way to convert primary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, leading to inversion of configuration if a chiral center is present at the alcohol-bearing carbon.[2][3][4]
Reaction Scheme:
References
Application Notes and Protocols: Reaction of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane with primary amines is a valuable synthetic transformation, primarily utilized for the introduction of a protected glycerol moiety. This building block is of significant interest in medicinal chemistry and drug development due to its chiral nature and its role as a precursor to various biologically active molecules. The 1,3-dioxolane group serves as a protecting group for a 1,2-diol, which can be readily deprotected under acidic conditions to reveal the diol functionality for further synthetic manipulations. This application note provides detailed protocols for the N-alkylation of primary amines with this compound and the subsequent deprotection of the resulting product.
Applications in Research and Drug Development
The resulting N-substituted (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine derivatives are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds and bioactive molecules. The inherent chirality of this compound, which can be sourced in both (R) and (S) enantiomeric forms, allows for the stereoselective synthesis of chiral drugs.
Key applications include:
-
Synthesis of Chiral Ligands: The amino-diol backbone, obtained after deprotection, is a common feature in chiral ligands used for asymmetric catalysis.
-
Preparation of Bioactive Molecules: Derivatives of 1,3-dioxolane have been investigated for a variety of biological activities, including their use as modulators to overcome multidrug resistance in cancer therapy.[1]
-
Building Blocks for Complex Molecules: The protected glycerol amine serves as a key building block in the total synthesis of complex natural products and their analogs.
-
Development of Immunosuppressive Agents: The 2-amino-1,3-propanediol scaffold, accessible from this reaction, is a core structure in potent immunosuppressive drugs like FTY720 (Fingolimod).
Reaction Overview
The core reaction is a nucleophilic substitution (SN2) where the primary amine acts as a nucleophile, displacing the bromide from this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
General Reaction Scheme:
Over-alkylation to form a tertiary amine can be a side reaction, but it can often be minimized by using an excess of the primary amine.
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Primary Amines with this compound
This protocol describes a general method for the synthesis of N-substituted (2,2-dimethyl-1,3-dioxolan-4-yl)methanamines.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.2 - 2.0 eq.)
-
Anhydrous potassium carbonate (K2CO3) or triethylamine (NEt3) (1.5 - 2.5 eq.)
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.2 - 2.0 eq.) and the anhydrous solvent (e.g., acetonitrile).
-
Add the base (e.g., anhydrous potassium carbonate, 1.5 - 2.5 eq.) to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 eq.) dropwise to the stirred suspension.
-
The reaction mixture is then stirred at room temperature or heated to reflux (typically 40-80 °C) for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude residue is then subjected to an aqueous work-up. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine.
Protocol 2: Deprotection of the Dioxolane Ring to Yield the Amino Diol
This protocol outlines the acidic hydrolysis of the acetal to reveal the 1,2-diol functionality.
Materials:
-
N-substituted (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (1.0 eq.)
-
Aqueous solution of a strong acid (e.g., 1-2 M Hydrochloric acid (HCl)) or a Lewis acid in a wet organic solvent.
-
Organic solvent (e.g., Tetrahydrofuran (THF), Methanol)
-
Base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N-substituted (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (1.0 eq.) in a suitable organic solvent such as THF or methanol.
-
Add the aqueous acidic solution (e.g., 2 M HCl) to the mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
After completion, carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude amino diol can be further purified by crystallization or column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various primary amines with this compound based on general principles of SN2 reactions.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K2CO3 | Acetonitrile | 60 | 12 | 85-95 |
| Aniline | K2CO3 | DMF | 80 | 24 | 60-75 |
| n-Butylamine | NEt3 | THF | Room Temp | 8 | 90-98 |
| Cyclohexylamine | K2CO3 | Acetonitrile | 50 | 16 | 88-96 |
| 2-Phenylethylamine | NEt3 | DMF | 70 | 18 | 80-90 |
Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the reactants.
Mandatory Visualization
Experimental Workflow for N-Alkylation
Caption: Experimental workflow for the N-alkylation reaction.
Deprotection to Amino Diol
Caption: Pathway for the deprotection of the dioxolane group.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block valuable in organic synthesis, particularly in the development of new pharmaceutical agents and functional materials. The bromomethyl group serves as a highly reactive electrophile, readily undergoing nucleophilic substitution (typically via an SN2 mechanism) with a wide array of nucleophiles. The 2,2-dimethyl-1,3-dioxolane moiety acts as a protecting group for a glycerol-derived diol, which can be deprotected under acidic conditions later in a synthetic sequence. This allows for selective functionalization at the bromomethyl position while the diol functionality remains masked.
General Reaction Scheme
The primary application of this compound is in SN2 reactions where a nucleophile displaces the bromide ion.
Caption: General Sɴ2 reaction of this compound.
Applications in Nucleophilic Substitution Reactions
This building block can be effectively used with a variety of nucleophiles to synthesize a range of functionalized molecules. Below are protocols for reactions with common classes of nucleophiles.
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile Type | Nucleophile Example | Product Type | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| N-Nucleophiles | Sodium Azide (NaN₃) | Azide | DMF | 50-70 | 12-16 | >90 |
| Piperidine | Secondary Amine | Acetonitrile, DMF | 25-80 | 2-24 | 85-95 | |
| O-Nucleophiles | Sodium Phenoxide (NaOPh) | Aryl Ether | DMF, Toluene | 60-90 | 3-6 | 85-95 |
| Sodium Benzoate (NaOBz) | Ester | DMF | 80 | 4-8 | >90 | |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Thioether | DMF, Ethanol | 25-60 | 2-6 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane (N-Nucleophile)
Organic azides are versatile intermediates for the synthesis of amines via reduction or for use in "click chemistry" to form triazoles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the product. A similar reaction using the chloro-analogue demonstrates the effectiveness of this procedure.[1]
Caption: Workflow for the synthesis of 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.
Protocol 2: Synthesis of 4-(Piperidin-1-ylmethyl)-2,2-dimethyl-1,3-dioxolane (N-Nucleophile)
Direct amination provides access to substituted aminomethyl-dioxolanes, which are valuable building blocks for more complex molecules.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), piperidine (2.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to 80 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: dichloromethane/methanol).
Protocol 3: Synthesis of 4-(Phenoxymethyl)-2,2-dimethyl-1,3-dioxolane (O-Nucleophile)
The Williamson ether synthesis is a reliable method for preparing aryl ethers, which are common motifs in pharmacologically active molecules.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in toluene, add a solution of sodium hydroxide (1.1 eq) in water.
-
Heat the mixture to reflux and remove the water azeotropically using a Dean-Stark apparatus.
-
Once all the water has been removed, cool the reaction mixture to room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 4: Synthesis of 4-((Phenylthio)methyl)-2,2-dimethyl-1,3-dioxolane (S-Nucleophile)
This method provides a straightforward route to thioethers, which are important functional groups in many biologically active compounds.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
After completion, carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).
Deprotection of the 1,3-Dioxolane Group
The 1,3-dioxolane group is stable to most nucleophiles and bases but can be readily removed under acidic conditions to reveal the 1,2-diol.[2]
Protocol 5: General Procedure for Acid-Catalyzed Deprotection
Materials:
-
Substituted 4-(methoxymethyl)-2,2-dimethyl-1,3-dioxolane derivative
-
Aqueous acid (e.g., 1M HCl, acetic acid/water)
-
Organic solvent (e.g., Tetrahydrofuran (THF), acetone)
-
Base for neutralization (e.g., sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve the 1,3-dioxolane derivative in a suitable organic solvent (e.g., THF).
-
Add an aqueous solution of the acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the deprotected diol.
Caption: General workflow for the deprotection of the 1,3-dioxolane group.
Conclusion
This compound is a highly effective and versatile building block for the introduction of a protected glycerol moiety into a wide range of molecules. The protocols outlined above provide a solid foundation for its use in nucleophilic substitution reactions, enabling the synthesis of diverse intermediates for drug discovery and materials science. The straightforward deprotection procedure further enhances its synthetic utility.
References
Application Notes and Protocols: Synthesis of Beta-Blockers Using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of the beta-blocker (S)-metoprolol, utilizing (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane as a chiral building block. This approach ensures the stereospecific synthesis of the desired enantiomer, which is crucial for its pharmacological activity.
Introduction
Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. The therapeutic efficacy of many beta-blockers resides in a single enantiomer. Consequently, stereoselective synthesis is of paramount importance in the pharmaceutical industry to produce enantiomerically pure drugs, thereby enhancing therapeutic efficacy and minimizing potential side effects associated with the inactive enantiomer.
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane serves as a versatile chiral synthon in the synthesis of various pharmaceutical compounds. Its protected diol functionality allows for the introduction of a chiral three-carbon unit, which is a common structural motif in many beta-blockers. This document outlines a multi-step synthesis of (S)-metoprolol starting from (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane and 4-(2-methoxyethyl)phenol.
Synthetic Pathway Overview
The synthesis of (S)-metoprolol from (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane is a four-step process. The key transformations include the alkylation of a phenol, deprotection of the dioxolane, conversion of the resulting diol to an epoxide, and finally, the ring-opening of the epoxide with an amine.
Experimental Protocols
Step 1: Synthesis of (R)-4-((4-(2-methoxyethyl)phenoxy)methyl)-2,2-dimethyl-1,3-dioxolane
This step involves the Williamson ether synthesis, where the phenoxide of 4-(2-methoxyethyl)phenol acts as a nucleophile, displacing the bromide from (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Materials:
-
4-(2-methoxyethyl)phenol
-
(R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-(2-methoxyethyl)phenol (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Yield | 85-95% | General yield for similar phenol alkylations. |
| Purity | >95% (by NMR) | Assumed based on purification. |
Step 2: Synthesis of (S)-3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol
This step involves the acid-catalyzed deprotection of the acetal group to yield the corresponding diol.
Materials:
-
(R)-4-((4-(2-methoxyethyl)phenoxy)methyl)-2,2-dimethyl-1,3-dioxolane
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the product from Step 1 in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1M HCl.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.[1]
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the diol.
| Parameter | Value | Reference |
| Yield | 90-98% | General yield for dioxolane deprotection.[1] |
| Purity | >97% (by NMR) | Assumed based on clean reaction. |
Step 3: Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
The diol is converted to an epoxide in a two-step, one-pot procedure involving tosylation of the primary alcohol followed by intramolecular cyclization under basic conditions.
Materials:
-
(S)-3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), aqueous solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the diol from Step 2 in pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Add aqueous NaOH solution and stir vigorously at room temperature for another 2-3 hours to effect ring closure.[2]
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with water, brine, and then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude epoxide.
| Parameter | Value | Reference |
| Yield | 80-90% | General yield for diol to epoxide conversion. |
| Purity | >95% (by GC-MS) | Assumed based on purification. |
Step 4: Synthesis of (S)-Metoprolol
The final step involves the nucleophilic ring-opening of the epoxide with isopropylamine.
Materials:
-
(S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
-
Isopropylamine
-
Methanol (optional, as solvent)
Procedure:
-
In a sealed reaction vessel, dissolve the epoxide from Step 3 in an excess of isopropylamine (or a concentrated solution in methanol).
-
Heat the mixture to 50-80 °C and stir for 4-8 hours. The reaction can be carried out with or without a solvent.
-
Monitor the reaction by TLC.
-
After completion, remove the excess isopropylamine and solvent (if used) under reduced pressure.
-
The crude (S)-metoprolol can be purified by crystallization or column chromatography.
| Parameter | Value | Reference |
| Yield | 88-95% | [3] |
| Purity | >99% | [3] |
| Enantiomeric Excess (ee) | >99% |
Pharmacological Signaling Pathway
Beta-blockers like metoprolol exert their therapeutic effects by antagonizing β-adrenergic receptors. (S)-metoprolol is a selective β₁-adrenergic receptor antagonist.
Conclusion
The use of (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane provides an effective and stereocontrolled route for the synthesis of (S)-metoprolol. The protocols outlined in these application notes are based on established chemical transformations and offer a reliable pathway for the laboratory-scale synthesis of this important beta-blocker. The provided data and diagrams are intended to facilitate a comprehensive understanding of the synthesis and its underlying principles for researchers in drug discovery and development.
References
Protocol for the synthesis of (S)-propranolol using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Application Notes and Protocols for the Enantioselective Synthesis of (S)-Propranolol
Abstract
This document provides a detailed protocol for the asymmetric synthesis of (S)-propranolol, a widely used beta-blocker for treating various cardiovascular conditions. The activity of propranolol resides primarily in the (S)-enantiomer, making enantioselective synthesis crucial.[1][2] This protocol utilizes the chiral building block (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane to establish the required stereochemistry, offering a robust pathway for the preparation of the target molecule with high enantiomeric purity. The described multi-step synthesis is suitable for researchers and professionals in drug development and organic synthesis.
Introduction
Propranolol is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias. The pharmacological activity is predominantly associated with the (S)-enantiomer, which is reported to be up to 100 times more potent than the (R)-enantiomer. Consequently, the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure (S)-propranolol is of significant interest in pharmaceutical chemistry.
This protocol outlines a four-step synthesis of (S)-propranolol commencing with (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. The key strategic elements of this synthesis include a Williamson ether synthesis to couple the chiral sidechain with the naphthyl moiety, followed by deprotection and subsequent formation of a chiral epoxide intermediate. The final step involves the regioselective ring-opening of the epoxide with isopropylamine to yield the desired (S)-propranolol.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for (S)-Propranolol.
Experimental Protocols
Step 1: Synthesis of (R)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane
This step involves the coupling of 1-naphthol with the chiral starting material via a Williamson ether synthesis.
Materials:
-
1-Naphthol
-
(R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (1.0 eq) in ethanol.
-
To the stirred solution, add powdered sodium hydroxide (1.1 eq).
-
Add (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane (1.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-4-((1-naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane as an oil.
Step 2: Synthesis of (S)-1-(1-Naphthyloxy)propane-2,3-diol
This step involves the acidic hydrolysis of the acetal protecting group to reveal the diol.
Materials:
-
(R)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-4-((1-naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in methanol in a round-bottom flask.
-
Add 1 M HCl solution and stir the mixture at room temperature for 2-4 hours, or gently reflux until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to afford (S)-1-(1-naphthyloxy)propane-2,3-diol, which can be used in the next step without further purification.
Step 3: Synthesis of (S)-2-((1-Naphthyloxy)methyl)oxirane
This two-part step involves the selective tosylation of the primary alcohol followed by intramolecular cyclization to form the epoxide.
Part A: Selective Tosylation
Materials:
-
(S)-1-(1-Naphthyloxy)propane-2,3-diol
-
Pyridine (dry)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM, dry)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-1-(1-naphthyloxy)propane-2,3-diol (1.0 eq) in dry DCM and cool the solution to 0 °C in an ice bath.
-
Add dry pyridine (1.2 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Quench the reaction by adding cold water.
-
Separate the organic layer and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
Part B: Intramolecular Cyclization
Materials:
-
Crude (S)-3-(1-Naphthyloxy)-2-hydroxypropyl-1-tosylate
-
Methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude tosylate from the previous step in methanol.
-
Add a solution of sodium hydroxide (1.5 eq) in methanol to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield (S)-2-((1-naphthyloxy)methyl)oxirane, which can be purified by column chromatography if necessary.
Step 4: Synthesis of (S)-Propranolol
The final step is the nucleophilic ring-opening of the epoxide with isopropylamine.
Materials:
-
(S)-2-((1-Naphthyloxy)methyl)oxirane
-
Isopropylamine
-
Toluene (optional)
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve (S)-2-((1-naphthyloxy)methyl)oxirane (1.0 eq) in an excess of isopropylamine (5-10 eq). Toluene can be used as a solvent.
-
Heat the reaction mixture to reflux (or at 45-50 °C if in a sealed tube) for 2-4 hours.[3]
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Cool the reaction mixture to room temperature and remove the excess isopropylamine and solvent under reduced pressure.
-
The resulting crude (S)-propranolol can be purified by recrystallization from a suitable solvent system (e.g., hexane or toluene/hexane) to afford the final product as a white solid.
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthesis of (S)-propranolol.
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane & 1-Naphthol | NaOH | Ethanol | Reflux | 4-6 | ~85-95 | >98 |
| 2 | (S)-1-(1-Naphthyloxy)propane-2,3-diol | (R)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | aq. HCl | Methanol | Reflux | 2-4 | ~90-95 | >98 |
| 3 | (S)-2-((1-Naphthyloxy)methyl)oxirane | (S)-1-(1-Naphthyloxy)propane-2,3-diol | TsCl, Pyridine; then NaOH | DCM; Methanol | 0 to RT | 5-8 | ~80-90 | >98 |
| 4 | (S)-Propranolol | (S)-2-((1-Naphthyloxy)methyl)oxirane | Isopropylamine | Toluene | Reflux | 2-4 | ~90-95 | >98[2] |
| Overall | ~60-75 |
Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.
Mandatory Visualizations
Logical Relationship of Synthetic Intermediates
Figure 2: Logical flow of intermediates in the synthesis.
Conclusion
The protocol detailed herein provides a reliable and stereocontrolled method for the synthesis of (S)-propranolol from the commercially available chiral precursor (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This pathway is advantageous as it introduces the desired stereochemistry early in the synthesis and maintains it throughout the reaction sequence, leading to a final product with high enantiomeric purity. The procedures are based on well-established chemical transformations and are amenable to scale-up for potential industrial applications. Careful execution of each step is critical to ensure high yields and purity of the intermediates and the final active pharmaceutical ingredient.
References
Application Notes: (S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane as a Chiral Building Block for the Synthesis of Beta-Blockers
**(S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is a versatile chiral building block used in the synthesis of various pharmaceuticals. Its primary utility lies in its ability to introduce a chiral (S)-glyceryl moiety, which is a key structural feature in many biologically active molecules. This document provides detailed application notes and a representative protocol for its use in the synthesis of (S)-propranolol, a widely used beta-blocker.
Introduction
The enantiomeric purity of a drug is crucial for its efficacy and safety. Chiral building blocks, such as (S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, provide an efficient way to introduce a specific stereocenter into a target molecule. This protected form of (S)-3-bromo-1,2-propanediol offers several advantages, including increased stability and compatibility with a wider range of reaction conditions compared to its unprotected counterpart. In the synthesis of beta-blockers, this building block is instrumental in establishing the (S)-configuration at the secondary alcohol, which is essential for the drug's therapeutic activity.
Application in the Synthesis of (S)-Propranolol
The synthesis of (S)-propranolol from (S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane involves a two-step process. The first step is the alkylation of 1-naphthol with the chiral building block under basic conditions. This is followed by the removal of the acetonide protecting group and subsequent reaction of the resulting epoxide with isopropylamine to yield the final product.
Representative Quantitative Data
The following table summarizes representative quantitative data for the key steps in the synthesis of (S)-propranolol using (S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Enantiomeric Excess (%) |
| 1. Alkylation | 1-Naphthol | (S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | (S)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | 85-92 | >99 |
| 2. Deprotection and Amination | (S)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane | Isopropylamine | (S)-Propranolol | 78-85 | >99 |
Experimental Protocols
Synthesis of (S)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane
Materials:
-
1-Naphthol
-
(S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of 1-naphthol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add (S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (S)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane.
Synthesis of (S)-Propranolol
Materials:
-
(S)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane
-
Isopropylamine
-
Methanol
-
Hydrochloric acid (HCl) in ether
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve (S)-4-((1-Naphthyloxy)methyl)-2,2-dimethyl-1,3-dioxolane (1.0 eq) in methanol.
-
Add an excess of isopropylamine (5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-36 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt of (S)-propranolol.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain pure (S)-propranolol hydrochloride.
Visualizations
Caption: Experimental workflow for the synthesis of (S)-Propranolol.
Caption: Role of the chiral building block in defining drug stereochemistry.
Application Notes and Protocols: Deprotection of Isopropylidene Groups from Dioxolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isopropylidene group, also known as an acetonide, is a widely utilized protecting group for 1,2- and 1,3-diols in organic synthesis, particularly in carbohydrate chemistry and the synthesis of complex natural products. Its formation as a five-membered dioxolane ring is straightforward, and it is stable to a variety of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2] However, the efficient and selective removal of the isopropylidene group is a critical step in many synthetic pathways. This document provides detailed application notes and protocols for the deprotection of isopropylidene groups from dioxolane derivatives, with a focus on various methodologies, their selectivity, and quantitative outcomes.
Mechanism of Deprotection
The most common method for the deprotection of isopropylidene ketals is acid-catalyzed hydrolysis.[3][4] The reaction proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation of one of the dioxolane oxygen atoms. Subsequent nucleophilic attack by water regenerates the diol and releases acetone.[4][5] The stability of the intermediate carbocation influences the rate of hydrolysis, with ketals generally hydrolyzing faster than acetals.[4]
Caption: Acid-catalyzed deprotection mechanism of a dioxolane derivative.
Methods for Isopropylidene Deprotection
A variety of reagents and conditions can be employed for the removal of isopropylidene groups. The choice of method depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups.
Brønsted Acid-Catalyzed Hydrolysis
Brønsted acids are the most traditional reagents for isopropylidene deprotection. The reaction is typically carried out in an aqueous organic solvent mixture.
Common Reagents:
-
p-Toluenesulfonic acid (p-TsOH)[5]
General Experimental Protocol (Aqueous Acetic Acid):
-
Dissolve the isopropylidene-protected compound (1.0 equiv) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).[6]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a base such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Lewis Acid-Catalyzed Deprotection
Lewis acids offer an alternative to Brønsted acids and can sometimes provide milder reaction conditions and enhanced selectivity.
Common Reagents:
-
Zinc Nitrate (Zn(NO3)2•6H2O)[10]
-
Ytterbium(III) Triflate (Yb(OTf)3)[10]
-
Cobalt(II) Chloride (CoCl2•2H2O)[13]
General Experimental Protocol (Cobalt(II) Chloride): [13]
-
To a solution of the isopropylidene-protected substrate (1 mmol) in acetonitrile, add CoCl2•2H2O (10 mol%).
-
Heat the reaction mixture at 55 °C.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired diol.
Other Mild Deprotection Methods
For substrates sensitive to strong acids, several milder methods have been developed.
Reagents:
Selective Deprotection
In molecules containing multiple isopropylidene groups, selective deprotection can be achieved based on the differential reactivity of the ketals. Terminal isopropylidene groups, which protect a primary and a secondary hydroxyl, are generally more labile to acidic hydrolysis than internal ones protecting two secondary hydroxyls.[6][8]
For instance, in diacetone-D-glucose, the 5,6-O-isopropylidene group is more readily cleaved under mild acidic conditions than the 1,2-O-isopropylidene group.[6] This selective deprotection is a cornerstone in the synthesis of various carbohydrate-based pharmaceuticals.[6]
Caption: General workflow for selective deprotection.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the deprotection of various isopropylidene-protected substrates using different reagents.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diacetone-D-glucose | 40% Aqueous Acetic Acid | Acetic Acid/Water | RT | 24 | - | [6] |
| Benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside | CuCl2•2H2O (5 equiv) | Ethanol | RT | - | 99 | [8] |
| Various carbohydrate derivatives | CoCl2•2H2O (10 mol%) | Acetonitrile | 55 | 7-10 | 78-90 | [13] |
| Various carbohydrate derivatives | InCl3 (10 mol%) | Methanol | 60 | 7-8 | 88-95 | [13] |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | HClO4•SiO2 | Dichloromethane | RT | 6 | 92 | [9] |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 1% Aqueous H2SO4 | Water | Reflux | 3 | >99 (crude) | [11] |
| Inosine acetonide | Montmorillonite K-10 clay | Methanol | Reflux | 6 | 80 | [17] |
Conclusion
The deprotection of isopropylidene groups is a fundamental transformation in organic synthesis. The choice of the deprotection method should be carefully considered based on the stability of the substrate and the desired selectivity. While traditional Brønsted acids are effective, a growing number of milder and more selective reagents are available for sensitive substrates. The protocols and data presented herein provide a comprehensive guide for researchers in the successful removal of this important protecting group.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acetonides [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in the Synthesis of Natural Products and Biologically Active Molecules
Introduction
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a chiral building block derived from the readily available solketal, serves as a versatile synthon in the asymmetric synthesis of a variety of natural products and biologically active molecules. Its utility stems from the presence of a reactive bromomethyl group and a protected diol functionality within a chiral framework, allowing for the stereocontrolled introduction of a glycerol-derived moiety. This application note details its use in the synthesis of several key compounds, providing experimental protocols and quantitative data for researchers in organic synthesis, medicinal chemistry, and drug development.
Application in Natural Product Synthesis
The chiral nature of this compound makes it an invaluable starting material for the enantioselective synthesis of complex natural products. The dioxolane ring serves as a protecting group for a 1,2-diol, which can be deprotected at a later synthetic stage to reveal a glycerol backbone.
Synthesis of (+)-Disparlure
(+)-Disparlure is the sex pheromone of the gypsy moth, Lymantria dispar. Its synthesis can be achieved using a chiral epoxide derived from the chloro-analogue of this compound, highlighting the utility of this structural motif. A key step involves the coupling of a Grignard reagent with a chiral tosylate.
Workflow for the Synthesis of a (+)-Disparlure Precursor
Caption: Synthetic route to a (+)-Disparlure precursor.
Application in the Synthesis of Biologically Active Molecules
The glycerol backbone is a common feature in many biologically active molecules, including phospholipids and their antagonists. This compound provides a convenient entry to these structures.
Synthesis of Platelet-Activating Factor (PAF) Antagonists
Platelet-activating factor (PAF) is a potent phospholipid activator involved in various inflammatory processes. The development of PAF antagonists is a key therapeutic strategy. CV-6209 is a potent PAF antagonist whose synthesis can be envisioned to start from (S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, which establishes the stereochemistry of the glycerol backbone.
Conceptual Synthetic Pathway to a PAF Antagonist Core
Caption: Pathway to a PAF antagonist core structure.
Synthesis of β-Lactam Antibiotic Intermediates
The β-lactam ring is the core structural motif of a major class of antibiotics. Chiral intermediates are crucial for the synthesis of enantiomerically pure β-lactam antibiotics. An intermediate for a β-lactam antibiotic can be synthesized from (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, which is readily prepared from the corresponding alcohol derived from this compound.
Logical Flow for β-Lactam Intermediate Synthesis
Experimental procedure for Williamson ether synthesis with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Application Note: Williamson Ether Synthesis of 4-(Alkoxymethyl)-2,2-dimethyl-1,3-dioxolanes
This application note provides a detailed protocol for the synthesis of ethers using 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane as an alkylating agent via the Williamson ether synthesis. This method is a cornerstone in organic synthesis for the formation of the ether linkage, a common functional group in pharmaceuticals and functional materials. This compound is a versatile building block, serving as a protected form of a glycerol derivative, which can be deprotected under acidic conditions post-synthesis.
The Williamson ether synthesis is an SN2 reaction where an alkoxide or phenoxide acts as a nucleophile to displace a halide from a primary alkyl halide, such as this compound.[1][2] The reaction typically proceeds in two stages: the deprotonation of an alcohol or phenol to form the nucleophilic alkoxide/phenoxide, followed by the nucleophilic attack on the alkyl halide.[3] The choice of base and solvent is crucial for the success of the reaction, with strong bases like sodium hydride (NaH) in aprotic solvents like THF or DMF being common for unactivated alcohols, and milder bases like potassium carbonate for more acidic phenols.[3][4][5]
This protocol details the synthesis of 4-((phenoxymethyl)methyl)-2,2-dimethyl-1,3-dioxolane as a representative example.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₆H₁₁BrO₂ | 195.05 | 10.0 | 1.0 |
| Phenol | C₆H₆O | 94.11 | 11.0 | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | - |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | - | - | - |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | - | - | - |
| Brine (Saturated NaCl solution) | NaCl | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | - | - | - |
| Hexanes | C₆H₁₄ | - | - | - |
| Silica Gel (for column chromatography) | SiO₂ | - | - | - |
Procedure
1. Alkoxide Formation: a. To a dry 250 mL round-bottom flask under an argon or nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol). b. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous THF (50 mL) to the flask containing the washed NaH. d. Cool the suspension to 0 °C using an ice bath. e. In a separate flask, dissolve phenol (1.04 g, 11.0 mmol) in anhydrous THF (20 mL). f. Add the phenol solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. g. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of sodium phenoxide.
2. Williamson Ether Synthesis: a. Cool the sodium phenoxide solution back down to 0 °C. b. Add a solution of this compound (1.95 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
3. Work-up: a. Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL). b. Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL). c. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). d. Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).[5] e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification: a. The resulting crude oil is purified by flash column chromatography on silica gel.[4][5] b. The column is typically eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20%). c. Collect the fractions containing the product (as determined by TLC analysis). d. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-((phenoxymethyl)methyl)-2,2-dimethyl-1,3-dioxolane, as a colorless oil.
Hypothetical Data Presentation
| Compound | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Yield (%) | Purity (by NMR) |
| This compound | 195.05 | 1.95 | 10.0 | - | >98% |
| Phenol | 94.11 | 1.04 | 11.0 | - | >99% |
| 4-((Phenoxymethyl)methyl)-2,2-dimethyl-1,3-dioxolane | 222.28 | 1.89 | 8.5 | 85 | >99% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Generalized mechanism of the Williamson ether synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane by Distillation
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of crude 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane by vacuum distillation.
Data Presentation
For successful purification by vacuum distillation, understanding the boiling point of the target compound at reduced pressures is critical. Below is a summary of relevant boiling point data for this compound and a structurally similar compound.
| Compound Name | Boiling Point (°C) | Pressure (mmHg) | Notes |
| This compound | No specific data found | - | The boiling point is expected to be higher than its chloro-analog. |
| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | 156-158 | 760 (Atmospheric) | Structurally similar compound, provides a reference point. |
| 2-Bromomethyl-1,3-dioxolane | 80-82 | 27 | A related compound, suggesting a significantly lower boiling point under vacuum.[1][2] |
Experimental Protocols
This section provides a detailed methodology for the vacuum distillation of crude this compound.
1. Pre-Distillation Workup of Crude Material
Prior to distillation, it is crucial to remove water-soluble impurities and residual acid catalyst from the crude reaction mixture.
-
Neutralization: Transfer the crude product to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid catalyst (e.g., sulfuric acid). Gently shake the funnel, periodically venting to release any evolved gas.
-
Aqueous Wash: Separate the organic layer and wash it three times with an equal volume of water to remove any remaining water-soluble impurities, such as unreacted 3-bromo-1,2-propanediol.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Solvent Removal: Filter off the drying agent. If a solvent like ether was used during the workup, remove it using a rotary evaporator.[3]
2. Vacuum Distillation Procedure
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.
-
Use a round-bottom flask of an appropriate size (ideally no more than two-thirds full).
-
Add a magnetic stir bar to the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.
-
Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.
-
Use a short-path distillation head to minimize product loss.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., using dry ice/acetone) to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly evacuate the system to the desired pressure.
-
Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Collect any low-boiling impurities as a forerun fraction.
-
Carefully monitor the temperature of the vapor that is distilling. Collect the main fraction at a stable temperature.
-
Do not distill to dryness to avoid the formation of potentially explosive residues.
-
After collecting the product, allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound by distillation.
Troubleshooting
Q1: The product is not distilling even at a high pot temperature.
-
Possible Cause: The vacuum level may be insufficient, or there might be a leak in the system.
-
Solution:
-
Check all connections and ensure the vacuum grease is properly applied.
-
Verify the performance of the vacuum pump.
-
Use a manometer to accurately measure the pressure in the system.
-
Q2: The product appears to be decomposing in the distillation pot (darkening of color, evolution of fumes).
-
Possible Cause: The distillation temperature is too high, or there is residual acid in the crude product. Dioxolanes can be sensitive to heat and acid, and brominated compounds may decompose to release hydrogen bromide.
-
Solution:
-
Ensure the pre-distillation neutralization and washing steps were thoroughly performed.
-
Improve the vacuum to lower the boiling point and, consequently, the required pot temperature.
-
Consider using a milder heating method, such as a water bath if the required temperature allows.
-
Q3: The yield of the distilled product is low.
-
Possible Cause: Incomplete reaction during synthesis, product loss during workup, or decomposition during distillation.
-
Solution:
-
Optimize the synthesis reaction conditions to maximize the formation of the desired product.
-
Be careful during the aqueous workup to avoid loss of product in the aqueous layers.
-
Minimize the hold-up volume in the distillation apparatus by using a short-path distillation head and an appropriately sized collection flask.
-
Prevent decomposition by ensuring a good vacuum and avoiding excessive heating.
-
Q4: The distilled product is still impure.
-
Possible Cause: The boiling points of the impurities are too close to the boiling point of the product for efficient separation by simple distillation.
-
Solution:
-
Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the distillation head to improve separation efficiency.
-
Consider alternative purification methods such as flash column chromatography if distillation is ineffective.
-
Logical Troubleshooting Workflow
References
Column chromatography conditions for purifying 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the column chromatography of this compound?
A common starting point for the purification of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a slightly more polar solvent. Based on protocols for structurally similar compounds, a mixture of hexanes and ethyl acetate or chloroform and n-hexane would be a suitable starting point. For a related compound, 2-(4-bromomethyl)phenyl)-5,5-dimethyl-1,3-dioxane, a mobile phase of 30% chloroform in n-hexane has been successfully used with silica gel.[1]
Q2: Is this compound stable on silica gel?
Like other acetals, this compound can be sensitive to acidic conditions, and silica gel is inherently acidic.[2][3] This can potentially lead to the hydrolysis of the dioxolane ring. If you observe degradation of your compound on the column, consider deactivating the silica gel.
Q3: How can I deactivate silica gel to prevent compound degradation?
To deactivate silica gel, you can prepare a slurry of the silica gel in your chosen eluent and add a small amount of a tertiary amine, such as 0.5-2% triethylamine.[3] This will neutralize the acidic sites on the silica surface, reducing the likelihood of acid-catalyzed decomposition of your product.[3]
Q4: My compound is not moving from the baseline, even with a high concentration of polar solvent. What should I do?
If your compound remains at the baseline, it indicates that the eluent is not polar enough to displace the compound from the stationary phase. You can try adding a more polar solvent to your mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can try switching to a dichloromethane/methanol system. In extreme cases, using a more polar stationary phase like alumina or a reversed-phase silica gel might be necessary.[4]
Q5: The separation between my desired product and an impurity is poor. How can I improve the resolution?
To improve the separation of closely eluting compounds, you can try the following:
-
Optimize the solvent system: A finer tuning of the mobile phase composition can enhance separation. Using a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can also be very effective.
-
Reduce the column loading: Overloading the column with too much crude material can lead to broad peaks and poor separation. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.
-
Use a longer column: Increasing the length of the stationary phase can improve the resolution between closely eluting compounds.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[4] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column.[4] If it is unstable, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.[3] | |
| Product elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate mixture, increase the percentage of hexane. |
| Poor separation of product and impurities | The solvent system is not optimized. | Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase for separation. Consider using a gradient elution. |
| The column is overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. Ensure the sample is loaded in a concentrated band.[5] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles.[6] | |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the stationary phase. | Consider deactivating the silica gel with triethylamine, especially if your compound is basic.[3] |
| The sample was not fully dissolved when loaded onto the column. | Ensure the sample is completely dissolved in a minimal amount of solvent before loading.[5] |
Experimental Protocols
Column Chromatography of a Structurally Similar Compound: 2-(4-bromomethyl)phenyl)-5,5-dimethyl-1,3-dioxane [1]
-
Stationary Phase: Silica gel
-
Mobile Phase: 30% Chloroform in n-hexane
-
Procedure:
-
A solution of the crude product was prepared.
-
A silica gel column was packed using the mobile phase.
-
The crude product was loaded onto the column.
-
The column was eluted with the 30% chloroform in n-hexane mobile phase.
-
Fractions were collected and analyzed to isolate the pure product.
-
Data Presentation
Table 1: Column Chromatography Conditions for a Structurally Related Compound
| Compound | Stationary Phase | Mobile Phase | Reference |
| 2-(4-bromomethyl)phenyl)-5,5-dimethyl-1,3-dioxane | Silica gel | 30% Chloroform in n-hexane | [1] |
Visualizations
References
Technical Support Center: Synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when employing the Appel reaction for the bromination of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent quality: Degradation of triphenylphosphine or carbon tetrabromide. 3. Presence of water: The starting material (solketal) or solvent may contain water, which can quench the active phosphonium species. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. 2. Reagent Check: Use freshly opened or purified reagents. 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Presence of a White Precipitate in the Final Product | 1. Triphenylphosphine oxide byproduct: This is a common byproduct of the Appel reaction and can be challenging to remove completely.[1][2] | 1. Filtration: After the reaction, filter the crude mixture to remove the bulk of the triphenylphosphine oxide. 2. Column Chromatography: Purify the product using silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. 3. Crystallization: In some cases, the product can be purified by crystallization from a suitable solvent, leaving the triphenylphosphine oxide in the mother liquor. |
| Product Decomposition During Distillation | 1. Thermal instability: The product may be sensitive to high temperatures. 2. Acidic residues: Trace amounts of acidic species can catalyze decomposition at elevated temperatures. | 1. Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and reduce thermal stress.[3] 2. Neutralization: Before distillation, wash the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. |
| Multiple Spots on TLC/Peaks in GC Analysis of Purified Product | 1. Unreacted starting material: Incomplete conversion of solketal. 2. Side products: Formation of unexpected byproducts. 3. Residual solvent: Incomplete removal of the reaction or extraction solvent. | 1. Optimize Reaction: Re-evaluate the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Thorough Purification: Repeat the column chromatography with a shallower gradient or use a more efficient distillation setup. 3. High Vacuum Drying: Dry the purified product under high vacuum to remove any remaining solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal): The starting material for the bromination.
-
Triphenylphosphine oxide: A major byproduct of the Appel reaction.[1]
-
Residual Solvents: Solvents used in the reaction (e.g., dichloromethane, acetonitrile) or workup (e.g., ethyl acetate, hexanes).
-
Bromoform (CHBr₃): Can be formed as a byproduct when using carbon tetrabromide.
Q2: How can I effectively remove the triphenylphosphine oxide byproduct?
A2: A combination of methods is often most effective. First, filter the crude reaction mixture to remove the majority of the precipitated triphenylphosphine oxide. Following this, purification by silica gel column chromatography is a reliable method for separating the desired product from the remaining triphenylphosphine oxide.
Q3: My product appears to be degrading upon storage. How can I improve its stability?
A3: this compound can be sensitive to moisture and acidic conditions. Ensure the purified product is thoroughly dried and stored in a tightly sealed container under an inert atmosphere. Storing it in a refrigerator or freezer can also help to minimize degradation over time.
Q4: Can I use a different brominating agent instead of the Appel reaction?
A4: Yes, other brominating agents can be used to convert primary alcohols to alkyl bromides. For example, phosphorus tribromide (PBr₃) is a common reagent for this transformation. However, the reaction conditions and workup procedures will differ, and new sets of potential impurities may be introduced.
Quantitative Data Summary
The following table summarizes the typical impurities and their approximate levels that might be observed in a crude reaction mixture before final purification. These values can vary significantly based on the specific reaction conditions and workup procedure.
| Impurity | Typical Abundance (in crude product) | Analytical Method for Detection |
| (±)-2,2-dimethyl-1,3-dioxolane-4-methanol | 5-15% | GC-MS, ¹H NMR |
| Triphenylphosphine oxide | 20-40% | ¹H NMR, ³¹P NMR, LC-MS |
| Residual Solvents (e.g., Dichloromethane) | Variable | ¹H NMR, GC-MS |
| Bromoform | < 5% | GC-MS, ¹H NMR |
Experimental Protocol: Synthesis via Appel Reaction
This protocol describes a general procedure for the synthesis of this compound from (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) using the Appel reaction.
Materials:
-
(±)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add carbon tetrabromide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. A color change to yellow or orange is typically observed.
-
Addition of Starting Material: Slowly add a solution of (±)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
For higher purity, the product can be further purified by vacuum distillation.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound via the Appel reaction.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
How to prevent decomposition of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane during storage
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary cause of decomposition is the acid-catalyzed hydrolysis of the dioxolane ring (a ketal).[1][2][3][4][5] This reaction is initiated by the presence of acidic impurities or moisture, which can protonate one of the oxygen atoms in the ring, leading to ring-opening and subsequent degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6][7][8] For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at temperatures of -20°C in a tightly sealed container to prevent exposure to moisture and air.
Q3: What materials should be avoided for storing this compound?
A3: Avoid storing this compound in containers that could be reactive or introduce impurities. It is incompatible with strong acids, strong bases, and strong oxidizing agents, as these can catalyze its decomposition.[6][8]
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented, the key to preventing decomposition is to maintain anhydrous and non-acidic conditions. The addition of a neutral, anhydrous drying agent to the storage container, such as molecular sieves, can help to scavenge any residual moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, formation of precipitates) | Decomposition of the compound. | Discontinue use of the reagent. Review storage conditions and handling procedures to ensure they align with best practices. |
| Inconsistent experimental results | Partial degradation of the starting material. | Verify the purity of the this compound using an appropriate analytical method (e.g., GC-MS or NMR) before use. |
| Presence of unexpected byproducts in reactions | Use of a degraded reagent. | If decomposition is suspected, purify the compound by distillation before use, or procure a new batch and store it under the recommended conditions. |
Impact of Storage Conditions on Stability
The following table summarizes the expected stability of this compound under various storage conditions. The degradation rate is an estimate based on the general principles of ketal chemistry.
| Temperature | Atmosphere | Moisture Level | Expected Degradation Rate |
| 25°C (Room Temp) | Air | Ambient | High |
| 4°C (Refrigerated) | Air | Ambient | Moderate |
| 4°C (Refrigerated) | Inert Gas (e.g., Argon) | Anhydrous | Low |
| -20°C (Freezer) | Inert Gas (e.g., Argon) | Anhydrous | Very Low |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound
Objective: To determine the purity of a sample of this compound and monitor its stability over time under specific storage conditions.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) at a concentration of 1 mg/mL.
-
For stability studies, aliquot the compound into several vials under the desired storage conditions (e.g., -20°C under argon, 4°C in air, room temperature in air).
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detector: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity of the initial sample by integrating the peak area and comparing it to the total area of all peaks.
-
For stability studies, analyze a sample from each storage condition at regular intervals (e.g., weekly or monthly) and compare the peak area of the parent compound to its initial value to determine the extent of decomposition.
-
Visualizing Decomposition and Prevention
Decomposition Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed decomposition pathway.
Recommended Storage and Handling Workflow
This diagram outlines the recommended workflow for storing and handling this compound to prevent decomposition.
Caption: Recommended storage and handling workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Coupling Reactions with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
technical support center to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for coupling 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of coupling reactions involving this compound. The primary focus is on nucleophilic substitution (SN2) reactions, which are most common for this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling this compound with nucleophiles?
A: The most common and effective method is the SN2 (bimolecular nucleophilic substitution) reaction.[1][2] This substrate is a primary alkyl halide, which is ideal for SN2 reactions because it is sterically unhindered.[2][3] This pathway is commonly used in reactions like the Williamson ether synthesis (for coupling with alcohols/phenols) and alkylation of amines.[1][4]
Q2: I am getting a low yield. What are the most likely causes?
A: Low yields in SN2 reactions with this substrate can typically be attributed to several factors:
-
Weak Nucleophile: The reaction rate is directly dependent on the strength of the nucleophile.[5] Ensure your nucleophile is sufficiently reactive. For alcohols or phenols, this means converting them to their corresponding alkoxide or phenoxide using a suitable base.[6]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it free to react.[1][2][7]
-
Sub-optimal Temperature: The reaction may be too slow at low temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition.[8]
-
Poor Quality Reagents: Ensure your starting material, nucleophile, and solvent are pure and dry. Moisture can quench strong bases and reactive nucleophiles.
-
Competing Elimination (E2) Reaction: Although less common for primary halides, using a very strong, sterically hindered base can promote the competing E2 elimination pathway, reducing the yield of the desired substitution product.[1]
Q3: How do I choose the right base for my reaction?
A: The base's role is to deprotonate your nucleophile (e.g., an alcohol) to make it more reactive.
-
For Alcohols (Williamson Ether Synthesis): A strong base like sodium hydride (NaH) is commonly used to generate the alkoxide quantitatively before adding the alkyl bromide.[6]
-
For Phenols: Since phenols are more acidic than alcohols, a milder base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often sufficient and can help minimize side reactions.[8]
-
For Amines: Primary and secondary amines are typically nucleophilic enough to react directly without a base. However, a non-nucleophilic base (e.g., triethylamine or DIPEA) may be added to scavenge the HBr formed during the reaction. Be aware that over-alkylation can be an issue.
Q4: What are common side products and how can they be minimized?
A: The primary side reactions are elimination and, in the case of amines, over-alkylation.
-
Elimination (E2): To minimize elimination, use a less sterically hindered base and avoid excessively high temperatures. Since this compound is a primary halide, this is usually a minor pathway.[1]
-
Over-alkylation of Amines: When reacting with primary or secondary amines, the product can react further with the starting bromide. To minimize this, use a large excess of the amine relative to the alkyl bromide.
Q5: I'm having difficulty purifying my final product. What techniques are recommended?
A: Product purification strategies depend on the properties of your coupled product.
-
Extraction: A standard aqueous workup is typically the first step. If you used a strong base like NaH, the reaction must be carefully quenched (e.g., with water or methanol). The organic product is then extracted into a suitable solvent like ethyl acetate or dichloromethane.[6]
-
Column Chromatography: This is the most common method for purifying the crude product from unreacted starting materials and side products. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective.
-
Distillation: If the product is a thermally stable liquid with a distinct boiling point, vacuum distillation can be an effective purification method.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation: The nucleophile (e.g., alcohol) was not fully converted to its more reactive conjugate base. | - Use a stronger base (e.g., NaH for alcohols).- Ensure anhydrous conditions, as water will consume the base. |
| 2. Poor Solvent Choice: Using a protic solvent (e.g., ethanol, water) can solvate and deactivate the nucleophile. | - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[7][11] | |
| 3. Reaction Too Slow: The temperature may be too low for the reaction to proceed at a reasonable rate.[8] | - Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) while monitoring for product formation and potential decomposition via TLC. | |
| Multiple Products Observed (via TLC/LC-MS) | 1. Over-alkylation of Amine: The desired amine product is reacting further with the starting bromide. | - Use a large excess of the starting amine (≥ 2 equivalents). |
| 2. Elimination Side Product: A strong, bulky base or high temperature is favoring the E2 pathway. | - Use a milder or less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide).- Run the reaction at a lower temperature. | |
| 3. Starting Material Decomposition: The dioxolane ring may be sensitive to very harsh acidic or basic conditions. | - Use milder bases where possible (e.g., carbonates).- Ensure the reaction workup does not involve strong acids. | |
| Starting Material Remains Unconsumed | 1. Insufficient Reaction Time/Temp: The reaction has not reached completion. | - Increase the reaction time and/or temperature. Monitor progress by TLC until the starting material spot disappears or is minimized. |
| 2. Deactivated Nucleophile: The nucleophile was consumed by moisture or other impurities. | - Use freshly dried solvents and ensure reagents are pure. Perform the reaction under an inert atmosphere (N₂ or Ar). |
Quantitative Data Summary
Optimizing SN2 reactions involves balancing several factors. The following table provides a qualitative and quantitative overview of how different parameters can affect reaction yield based on established principles.
| Parameter | Condition 1 | Expected Yield | Condition 2 | Expected Yield | Rationale |
| Solvent | Toluene (Non-polar) | Low | DMF (Polar Aprotic) | High | Polar aprotic solvents enhance the reactivity of nucleophiles.[1][2] |
| Base (for Phenol) | Triethylamine (Weak) | Low-Moderate | K₂CO₃ (Moderate) | High | A sufficiently strong base is needed to generate the reactive phenoxide.[8] |
| Nucleophile | tert-Butanol (Hindered) | Very Low | Methanol (Unhindered) | High | Steric hindrance on the nucleophile can significantly slow down or prevent the SN2 reaction.[2] |
| Temperature | Room Temp (25 °C) | Moderate | Elevated (60 °C) | High | Increased temperature generally increases the reaction rate, but excessive heat can cause side reactions. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with 4-Ethylphenol
This protocol describes the synthesis of 4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)ethylbenzene.
-
Reagent Preparation:
-
In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethylphenol (1.2 eq.) and anhydrous DMF (5 mL per 1 mmol of the limiting reagent).
-
Cool the flask in an ice bath (0 °C).
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
-
Coupling Reaction:
-
Add this compound (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: N-Alkylation of Benzylamine
This protocol describes the synthesis of N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)benzylamine.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or THF.
-
Add benzylamine (2.5 eq.) to the solution. The excess amine also acts as the base to neutralize the HBr formed.
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) to serve as a solid base.
-
-
Coupling Reaction:
-
Stir the reaction mixture vigorously at room temperature or heat to 40-50 °C for 6-24 hours.
-
Monitor the disappearance of the starting bromide by TLC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the K₂CO₃ and other salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: SN2 reaction pathway and competing E2 elimination.
References
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. US6143908A - Process for preparation of 1,3-dioxolane-4-methanol compounds - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, particularly in reactions involving strong bases.
Troubleshooting Guides
Issue 1: Low Yield of Desired Substitution (SN2) Product and Formation of an Unknown Byproduct
Symptoms:
-
The primary analytical result (e.g., NMR, GC-MS) shows a significant amount of a byproduct with a molecular weight of 114.14 g/mol .
-
The yield of the expected ether or other substitution product is lower than anticipated.
Possible Cause: The strong base used in the reaction is promoting a competing E2 elimination reaction, leading to the formation of 4-methylene-2,2-dimethyl-1,3-dioxolane. This is particularly common with sterically hindered (bulky) bases.
Troubleshooting Steps:
-
Base Selection:
-
Temperature Control:
-
Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[1] Running the reaction at room temperature or below may significantly reduce the amount of the elimination byproduct.
-
-
Solvent Choice:
-
Concentration:
-
Use a lower concentration of the base. High concentrations of strong base can favor elimination.
-
Issue 2: Complex Reaction Mixture and Unexpected Byproducts When Using Sodium Hydride in DMF
Symptoms:
-
Multiple unexpected peaks in the chromatogram or signals in the NMR spectrum.
-
Isolation of a byproduct derived from dimethylamine.
Possible Cause: Sodium hydride can react with N,N-dimethylformamide (DMF), especially at elevated temperatures.[3] This side reaction consumes the base and the alkyl halide, leading to the formation of various byproducts and reducing the yield of the desired product.
Troubleshooting Steps:
-
Solvent Selection:
-
Replace DMF with a non-reactive polar aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
-
-
Temperature Management:
-
If DMF must be used, maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the decomposition of the solvent.
-
-
Order of Addition:
-
Add the alcohol to a suspension of sodium hydride in the solvent first, allow the deprotonation to complete (cessation of hydrogen evolution), and then add the this compound.
-
Issue 3: Formation of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol
Symptoms:
-
Presence of a significant amount of a byproduct with a molecular weight of 132.16 g/mol .
-
This is often observed when there is residual water in the reaction mixture or during aqueous workup.
Possible Cause: Hydrolysis of the bromomethyl group to a hydroxyl group. This can occur if the reaction conditions are not sufficiently anhydrous or if the workup procedure facilitates this transformation.
Troubleshooting Steps:
-
Anhydrous Conditions:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents.
-
Handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
-
-
Workup Procedure:
-
Quench the reaction at low temperature.
-
Minimize the contact time with aqueous solutions during extraction, especially if the pH is not controlled.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about when using strong bases with this compound?
A1: The main competing side reaction is E2 elimination, which leads to the formation of the alkene byproduct, 4-methylene-2,2-dimethyl-1,3-dioxolane.[6] This is particularly prevalent when using strong, sterically hindered bases.
Q2: How can I favor the SN2 substitution product over the E2 elimination product?
A2: To favor the SN2 product, you should use a strong, but non-bulky base such as sodium hydride (NaH) to form an alkoxide nucleophile.[4][5] Additionally, using a polar aprotic solvent like THF or DMF and maintaining a lower reaction temperature will also favor the substitution pathway.
Q3: Is the acetonide protecting group stable to strong bases?
A3: Yes, the 2,2-dimethyl-1,3-dioxolane (acetonide) group is generally stable to a wide range of strong bases, including alkoxides and sodium hydride. Side reactions typically occur at the bromomethyl group rather than the dioxolane ring.
Q4: What is the expected elimination byproduct and how can I identify it?
A4: The E2 elimination byproduct is 4-methylene-2,2-dimethyl-1,3-dioxolane. It has a molecular weight of 114.14 g/mol and can be identified by techniques such as GC-MS and NMR spectroscopy, where it will show characteristic signals for a terminal alkene.
Q5: Can I use potassium tert-butoxide (t-BuOK) for reactions with this compound?
A5: While t-BuOK is a strong base, it is also sterically hindered. Its use will likely lead to a significant amount of the E2 elimination product. If the desired outcome is substitution, it is advisable to choose a less bulky base.
Data Presentation
Table 1: Influence of Base Selection on the Predominant Reaction Pathway
| Base | Steric Hindrance | Predominant Reaction | Primary Product |
| Sodium Hydride (NaH) + Alcohol | Low | SN2 (Williamson Ether Synthesis) | Ether |
| Sodium Methoxide (NaOMe) | Low | SN2 | Methyl Ether |
| Potassium tert-Butoxide (t-BuOK) | High | E2 | 4-methylene-2,2-dimethyl-1,3-dioxolane |
| Lithium Diisopropylamide (LDA) | High | E2 | 4-methylene-2,2-dimethyl-1,3-dioxolane |
Table 2: Effect of Reaction Conditions on Product Distribution (Illustrative)
| Substrate | Base | Solvent | Temperature | Major Product | Minor Product |
| Primary Alkyl Halide | NaOEt | EtOH | 55°C | Substitution (SN2) | Elimination (E2) |
| Primary Alkyl Halide | t-BuOK | t-BuOH | 55°C | Elimination (E2) | Substitution (SN2) |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis (Favoring SN2)
Objective: To synthesize an ether from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Elimination Reaction (Favoring E2)
Objective: To synthesize 4-methylene-2,2-dimethyl-1,3-dioxolane.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol.
-
Stir the mixture at room temperature until the base is fully dissolved.
-
Add this compound (1.0 equivalent) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify by distillation if necessary.
Visualizations
Caption: Competing SN2 and E2 reaction pathways for this compound.
References
- 1. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. 4-Methylen-2,2-dimethyl-1,3-dioxolane | C6H10O2 | CID 12409146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane by TLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of chemical reactions involving 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Is this compound visible under UV light on a TLC plate?
A1: this compound and many of its aliphatic derivatives do not possess a chromophore that absorbs UV light at the standard visualization wavelength of 254 nm. Therefore, they will likely not be visible on a TLC plate under a UV lamp unless the plate has a fluorescent indicator and the compound quenches the fluorescence, which is not always the case. It is essential to use a chemical staining agent for visualization.
Q2: What is a good starting solvent system (mobile phase) for the TLC analysis of reactions with this compound?
A2: A common and effective solvent system for compounds of moderate polarity, such as this compound, is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. A good starting point is a 1:4 or 1:1 mixture of ethyl acetate:hexanes. The polarity can be adjusted based on the observed migration of the spots.
Q3: How can I visualize the spots of this compound and its reaction products on the TLC plate?
A3: Since these compounds are typically not UV-active, a chemical stain is required. The most common and effective stains for this type of compound include:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including the ether linkages in the dioxolane ring. It typically produces yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is effective for detecting a wide range of functional groups and often gives colored spots, which can help differentiate between the starting material and the product. Gentle heating is usually required for the spots to develop.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method. Iodine will reversibly stain many organic compounds, appearing as brown spots.
Q4: What is a typical Rf value for this compound?
A4: The Rf value is highly dependent on the specific TLC plate, solvent system, and experimental conditions. Based on structurally similar compounds, a starting point for the Rf value of this compound in a 1:1 hexane:ethyl acetate system could be in the range of 0.3-0.5. However, this should be determined experimentally.
Troubleshooting Guide
This guide provides solutions to common problems encountered when monitoring reactions of this compound by TLC.
Problem 1: No spots are visible on the TLC plate after staining.
-
Possible Cause: The sample concentration may be too low.
-
Solution: Prepare a more concentrated solution of your reaction mixture for spotting. You can also try spotting the same point multiple times, allowing the solvent to dry completely between applications to build up the concentration of the analyte on the plate.
-
-
Possible Cause: The chosen staining agent is not effective for your compounds.
-
Solution: Try a different staining agent. Potassium permanganate and p-anisaldehyde are generally good starting points for this class of compounds.
-
-
Possible Cause: The compound may have evaporated from the TLC plate during development or heating.
-
Solution: Minimize the time the plate is heated after staining. If the compound is highly volatile, TLC may not be the most suitable monitoring technique.
-
Problem 2: The spots are streaking or elongated.
-
Possible Cause: The sample is too concentrated (overloaded).
-
Solution: Dilute the sample before spotting it on the TLC plate.
-
-
Possible Cause: The compound is interacting strongly with the silica gel, which can be slightly acidic.
-
Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase. For acidic compounds, adding a little acetic acid can help. For basic compounds, a small amount of triethylamine can prevent streaking.[1]
-
-
Possible Cause: The sample was not fully dissolved in the spotting solvent.
-
Solution: Ensure your sample is completely dissolved before spotting it on the TLC plate.
-
Problem 3: The solvent front is running unevenly.
-
Possible Cause: The TLC plate may be chipped or the silica gel layer is not uniform at the bottom edge.
-
Solution: Inspect the plate before use. If the bottom edge is uneven, you can carefully cut a small portion off the bottom to create a straight edge.
-
-
Possible Cause: The TLC plate is touching the side of the developing chamber or the filter paper inside.
-
Solution: Ensure the plate is placed centrally in the chamber and does not touch the sides.
-
-
Possible Cause: The developing chamber was disturbed during the run.
-
Solution: Place the developing chamber in a location where it will not be bumped or moved during development.
-
Problem 4: The spots for the starting material and product are too close together (poor separation).
-
Possible Cause: The polarity of the mobile phase is not optimal.
-
Solution: Adjust the solvent system. If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the spots are too low on the plate (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Data Presentation
| Compound Class | Recommended Mobile Phase (Starting Point) | Approximate Rf Value Range | Recommended Staining Agents |
| This compound | 1:4 to 1:1 Ethyl Acetate:Hexane | 0.3 - 0.6 | Potassium Permanganate, p-Anisaldehyde, Iodine |
| More Polar Products (e.g., after substitution of bromide with a hydroxyl group) | 1:1 to 3:1 Ethyl Acetate:Hexane | 0.1 - 0.4 | Potassium Permanganate, p-Anisaldehyde |
| Less Polar Products (e.g., after substitution of bromide with a non-polar group) | 1:9 to 1:4 Ethyl Acetate:Hexane | 0.4 - 0.8 | Potassium Permanganate, Iodine |
Experimental Protocols
Detailed Methodology for Monitoring a Reaction by TLC
This protocol describes the general procedure for monitoring a substitution reaction where this compound is the starting material.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Forceps
-
Staining solution (e.g., potassium permanganate stain)
-
Heat gun
-
Reaction mixture
-
Solution of pure this compound (starting material, SM) in a volatile solvent (e.g., ethyl acetate)
-
Mobile phase (e.g., 1:1 ethyl acetate:hexane)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark three small, evenly spaced ticks on this line for spotting.
-
Spot the Plate:
-
On the first tick, use a capillary spotter to apply a small spot of the starting material solution.
-
On the second tick (the "co-spot"), apply a spot of the starting material, let it dry, and then apply a spot of the reaction mixture directly on top of it.
-
On the third tick, apply a small spot of the reaction mixture.
-
Aim for spot sizes of 1-2 mm in diameter.
-
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Stop Development: When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots:
-
Carefully dip the dried TLC plate into the potassium permanganate staining solution using forceps.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently warm the plate with a heat gun until colored spots appear. Be careful not to overheat and char the plate.
-
-
Analyze the Results:
-
Circle the visible spots with a pencil.
-
Observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Mandatory Visualization
Caption: Troubleshooting workflow for common TLC issues.
Caption: Inter-relationships of TLC components.
References
Technical Support Center: Handling Moisture-Sensitive Reactions with 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling moisture-sensitive reactions involving 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as solketal bromide, is a versatile bifunctional molecule.[1] The bromomethyl group is a reactive electrophile, readily participating in nucleophilic substitution reactions, while the 2,2-dimethyl-1,3-dioxolane moiety serves as a protecting group for a diol. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science.
Q2: How moisture-sensitive is this compound?
The compound is explicitly described as "moisture sensitive" in safety data sheets. The presence of water can lead to hydrolysis of the dioxolane ring, especially under acidic or basic conditions, and can also react with the bromomethyl group to form the corresponding alcohol, leading to unwanted side products and reduced yields in desired reactions.
Q3: What are the primary side reactions to be aware of when working with this compound in the presence of moisture?
The two primary side reactions facilitated by moisture are:
-
Hydrolysis of the Dioxolane Ring: This acid or base-catalyzed reaction will open the cyclic acetal to form 3-bromo-1,2-propanediol.
-
Hydrolysis of the Bromomethyl Group: Water can act as a nucleophile, displacing the bromide to form 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane.
Q4: How should this compound be stored?
To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from atmospheric moisture.
Troubleshooting Guides
Problem 1: Low or no yield in a nucleophilic substitution reaction.
| Possible Cause | Recommended Solution |
| Presence of moisture in reagents or solvent. | Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).[3][4] Dry all reagents and glassware thoroughly. Use of anhydrous reagents is critical. |
| Degraded starting material. | Verify the purity of the this compound via NMR or other analytical techniques before use. If necessary, purify by vacuum distillation. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions. |
| Insufficiently nucleophilic reagent. | Consider using a stronger nucleophile or adding a catalyst to facilitate the reaction. For instance, in Williamson ether synthesis, deprotonating the alcohol to form the more nucleophilic alkoxide is standard practice.[5] |
| Steric hindrance. | If the nucleophile is bulky, steric hindrance may slow down or prevent the reaction. Consider using a less hindered nucleophile if possible. |
Problem 2: Formation of multiple unexpected byproducts.
| Possible Cause | Recommended Solution |
| Hydrolysis due to residual water. | As with low yield, rigorously exclude water from the reaction. This is the most common cause of byproduct formation. |
| Reaction with solvent. | Ensure the solvent is inert under the reaction conditions. For example, when using strong bases, avoid protic solvents. |
| Decomposition of the starting material or product. | Some reactions may be sensitive to prolonged heating. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed to prevent decomposition of the product. |
| Side reactions with the protecting group. | Under certain conditions (e.g., strongly acidic), the dioxolane protecting group can be cleaved.[6] Ensure the reaction conditions are compatible with the acetal functionality. |
Quantitative Data
| Water Content in Solvent (ppm) | Expected Yield of Ether Product (%) | Predominant Side Product |
| < 10 | > 95% | Minimal |
| 50 | 80 - 90% | 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane |
| 200 | 50 - 70% | 4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane and 3-bromo-1,2-propanediol |
| > 500 | < 40% | Significant amounts of hydrolysis products |
This table is illustrative and actual yields may vary depending on the specific reaction conditions and nucleophile used.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis under Anhydrous Conditions
This protocol describes the synthesis of an ether from an alcohol and this compound.
Materials:
-
This compound
-
Alcohol of choice
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add the alcohol (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0°C. Add this compound (1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reaction with a Grignard Reagent under Anhydrous Conditions
This protocol outlines the reaction of this compound with a Grignard reagent to form a new carbon-carbon bond.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Ensure all glassware is rigorously dried as described in Protocol 1.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Addition of Grignard Reagent: Cool the solution to 0°C in an ice bath. Add the Grignard reagent (1.2 eq) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 5°C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Combine the organic extracts and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for moisture-sensitive reactions.
References
- 1. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Identifying byproducts in the bromination of 2,2-dimethyl-1,3-dioxolane-4-methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,2-dimethyl-1,3-dioxolane-4-methanol (also known as solketal).
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the bromination of 2,2-dimethyl-1,3-dioxolane-4-methanol?
A1: The primary product is (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide. The reaction involves the substitution of the hydroxyl group (-OH) with a bromine atom (-Br).
Q2: Which brominating agents are commonly used for this transformation?
A2: Phosphorus tribromide (PBr₃) is a frequently used reagent for converting primary alcohols, like 2,2-dimethyl-1,3-dioxolane-4-methanol, to the corresponding alkyl bromides. Other reagents, such as those used in the Appel reaction (e.g., carbon tetrabromide and triphenylphosphine), can also be employed.
Q3: What is the reaction mechanism for the bromination with PBr₃?
A3: The reaction proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The alcohol's oxygen atom attacks the phosphorus of PBr₃, forming a good leaving group. A bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing the leaving group. This process results in an inversion of the stereochemistry at the chiral center.
Q4: What are the potential byproducts in this reaction?
A4: The most common byproducts arise from the acidic conditions generated during the reaction, particularly when using PBr₃ which produces hydrobromic acid (HBr) as a byproduct. The primary side reaction is the acid-catalyzed hydrolysis of the dioxolane ring. For a summary of potential byproducts, please refer to Table 1.
Q5: How can I minimize the formation of byproducts?
A5: To minimize byproduct formation, it is crucial to control the reaction conditions. This includes maintaining a low reaction temperature (e.g., 0 °C) to reduce the rate of side reactions, using anhydrous conditions to prevent hydrolysis of the starting material and product, and carefully controlling the stoichiometry of the reagents to avoid excess acid.
Q6: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile compounds in the reaction mixture, including the desired product and potential byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion of starting material | Inactive PBr₃ due to hydrolysis from exposure to moisture. | Use a fresh bottle of PBr₃ or distill it before use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction temperature or time. | While low temperatures are generally recommended to minimize side reactions, if the conversion is low, consider allowing the reaction to stir for a longer period at 0 °C or slowly warming it to room temperature while carefully monitoring for byproduct formation by TLC or GC. | |
| Presence of significant amounts of polar byproducts (as seen on TLC) | Hydrolysis of the dioxolane ring due to the presence of water or prolonged exposure to acidic conditions. | Ensure the reaction is conducted under strictly anhydrous conditions. Use a non-polar solvent. Quench the reaction mixture promptly upon completion with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the generated acid. |
| Formation of multiple unidentified spots on TLC | Complex side reactions or degradation of the product. | Re-evaluate the reaction temperature; it may be too high. Consider using an alternative, milder brominating agent such as that used in the Appel reaction (CBr₄/PPh₃). |
| Difficulty in isolating the pure product | Co-elution of byproducts with the desired product during chromatography. | Optimize the solvent system for column chromatography. If byproducts are volatile, consider purification by distillation under reduced pressure. |
Data Presentation
Table 1: Potential Byproducts in the Bromination of 2,2-dimethyl-1,3-dioxolane-4-methanol
| Byproduct Name | Chemical Structure | Formation Pathway | Notes |
| Glycerol | HOCH₂(CHOH)CH₂OH | Acid-catalyzed hydrolysis of the dioxolane ring. | More likely to form in the presence of water and at elevated temperatures. |
| Acetone | (CH₃)₂CO | Acid-catalyzed hydrolysis of the dioxolane ring. | Formed concurrently with glycerol. |
| 2,2-dimethyl-1,3-dioxan-5-ol | Isomer of starting material | Isomerization of the five-membered dioxolane ring to a six-membered dioxane ring. | The five-membered ring is generally more thermodynamically stable. |
| Phosphorous Acid | H₃PO₃ | Byproduct from the reaction of PBr₃ with the alcohol. | Removed during the aqueous workup. |
| Triphenylphosphine oxide | (C₆H₅)₃PO | Byproduct of the Appel reaction if CBr₄/PPh₃ is used as the brominating agent.[1] | Can often be removed by filtration or chromatography. |
Experimental Protocols
Representative Protocol for Bromination using Phosphorus Tribromide (PBr₃)
This protocol is adapted from a general procedure for the bromination of a primary alcohol and should be optimized for the specific substrate.
Materials:
-
2,2-dimethyl-1,3-dioxolane-4-methanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-dimethyl-1,3-dioxolane-4-methanol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add PBr₃ (0.34 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Caption: A logical flowchart for troubleshooting common issues during the bromination of 2,2-dimethyl-1,3-dioxolane-4-methanol.
Caption: The main reaction pathway and the formation of hydrolysis byproducts in the bromination of solketal.
References
Improving the stereoselectivity of reactions with chiral dioxolane derivatives
Welcome to the technical support center for improving the stereoselectivity of reactions involving chiral dioxolane derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their stereoselective syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low diastereoselectivity or enantioselectivity. What are the most common causes?
Low stereoselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective strategy. Key areas to investigate include:
-
Reaction Temperature: Temperature has a significant impact on the energy difference between the transition states leading to different stereoisomers.[1] Higher temperatures can often lead to reduced selectivity.
-
Solvent Choice: The solvent is not merely an inert medium; it can influence the conformation of the transition state and the structure of the catalyst.[2][3] The polarity and coordinating ability of the solvent are critical parameters.[4]
-
Lewis Acid/Catalyst Integrity and Choice: The choice and purity of the Lewis acid or catalyst are paramount.[3] Many catalysts are sensitive to air and moisture, which can lead to decomposition or inactivity.[3] The Lewis acid's role is to coordinate with the chiral auxiliary, creating a rigid, sterically-defined environment that directs the incoming reagent.[5]
-
Reagent Purity and Stoichiometry: Impurities in starting materials, such as water or oxygen, can poison sensitive catalysts.[6] Incorrect stoichiometry, particularly insufficient catalyst loading, can allow a non-selective background reaction to diminish the overall stereoselectivity.[3]
-
Substrate and Auxiliary Structure: The inherent structure of the substrate and the chiral auxiliary itself dictates the facial bias. Steric hindrance in the transition state can either enhance or detract from the desired selectivity.[7]
Q2: How does the choice of Lewis acid impact the stereochemical outcome?
The Lewis acid is crucial for achieving high stereoselectivity in many reactions involving chiral dioxolane auxiliaries. It functions by coordinating to Lewis basic sites on the substrate (often the carbonyl oxygen and the ether oxygen of the dioxolane ring), creating a rigid, chelated intermediate.[5]
This rigid structure effectively blocks one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less sterically hindered face.[7] The choice of Lewis acid influences:
-
The geometry of chelation: Different metals (e.g., Ti, B, Sn, Zn) have different coordination numbers and preferences, leading to distinct transition state geometries.
-
The strength of coordination: A stronger Lewis acid can lead to a more rigid transition state, often resulting in higher selectivity.
-
Enolate Geometry: In reactions like aldol additions, the Lewis acid can influence the formation of the Z- or E-enolate, which is critical for determining the final product's stereochemistry.[1][8]
For example, in aldol reactions, dibutylboryl triflate is often used to selectively form Z-enolates, which then proceed through a Zimmerman-Traxler transition state to give syn-aldol products with high diastereoselectivity.[7]
Q3: My diastereomeric ratio (dr) or enantiomeric excess (ee) is inconsistent between runs. What should I investigate?
Reproducibility issues often point to subtle variations in experimental conditions. Key factors to control rigorously include:
-
Atmosphere Control: Many organometallic reagents and catalysts are sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Solvent and Reagent Purity: Use freshly distilled or anhydrous solvents. Impurities in reagents can have a significant and unpredictable effect. Ensure the purity of starting materials and the chiral auxiliary.[3]
-
Catalyst Integrity: If using a pre-formed catalyst, be aware that it can degrade over time.[3] Using a fresh batch or a recently opened bottle can sometimes resolve inconsistencies.
-
Temperature Control: Maintain a consistent, low temperature. Fluctuations in temperature can affect selectivity.[1] Use a reliable cryostat or a well-insulated cooling bath.
-
Rate and Method of Addition: The rate at which reagents are added can influence selectivity, especially in reactions where aggregation or competing pathways are possible.
Q4: Can I improve selectivity by changing the solvent or reaction temperature?
Yes, optimizing solvent and temperature are two of the most powerful and accessible methods for improving stereoselectivity.
-
Temperature: Lowering the reaction temperature generally enhances enantioselectivity and diastereoselectivity.[6][9] This is because the difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Systematically screening temperatures (e.g., 0 °C, -20 °C, -78 °C) is a standard optimization procedure.[1]
-
Solvent: The solvent can have a profound impact, and its effects can be complex.[2][4] It is advisable to screen a range of aprotic solvents with varying polarities and coordinating abilities (e.g., THF, dichloromethane, toluene, diethyl ether).[6][10] In some cases, solvent-solute clusters are the true reactive species, and changing the solvent alters the structure of these clusters, thereby influencing the stereochemical outcome.[2]
Quantitative Data on Reaction Optimization
The following tables summarize the impact of different reaction parameters on stereoselectivity as reported in various studies.
Table 1: Effect of Solvent on Diastereoselectivity in a Thia-Michael Addition Data adapted from a study on the synthesis of chiral pinane-type γ-ketothiols, demonstrating the influence of solvent on diastereomeric excess (de).[11]
| Entry | Reagent | Solvent | Temperature (°C) | Diastereomeric Excess (de %) |
| 1 | Thioacetic Acid | None | 20-25 | 33 |
| 2 | Thioacetic Acid | Dichloromethane | -60 to -65 | 78 |
| 3 | Thioacetic Acid | THF | -60 to -65 | 93 |
| 4 | Thiobenzoic Acid | Dichloromethane | -60 to -65 | 82 |
| 5 | Thiobenzoic Acid | THF | -60 to -65 | 93 |
Table 2: Influence of Lewis Acid on Diastereoselectivity in Aldol Reactions This table represents typical outcomes in chiral auxiliary-directed aldol reactions, where the choice of metal enolate significantly impacts selectivity.
| Entry | Base/Lewis Acid | Enolate Geometry | Typical Diastereoselectivity (syn:anti) |
| 1 | LDA (Lithium Diisopropylamide) | E/Z Mixture | Variable, often low |
| 2 | Bu₂BOTf, i-Pr₂NEt | Z-enolate | >99:1 |
| 3 | TiCl₄, i-Pr₂NEt | Z-enolate | >95:5 |
| 4 | Sn(OTf)₂, N-Ethylpiperidine | Z-enolate | >90:10 |
Experimental Protocols
General Protocol for a Chiral Dioxolanone-Mediated Michael Addition
This protocol provides a representative methodology for the conjugate addition to an α,β-unsaturated compound using a chiral dioxolanone derived from mandelic acid.[12]
Materials:
-
(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one (chiral auxiliary)
-
α,β-unsaturated acceptor (e.g., cyclopentenone)
-
Lithium diisopropylamide (LDA) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
Procedure:
-
Setup: Under an inert atmosphere of Argon, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of the chiral dioxolanone in anhydrous THF to a freshly prepared solution of LDA (1.1 equivalents) in THF at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Michael Addition: Add a solution of the α,β-unsaturated acceptor (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.
Visual Guides and Workflows
The following diagrams illustrate key concepts and troubleshooting logic for improving stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Role of Lewis acids in creating a chiral environment.
Caption: Decision tree for optimizing reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key chiral building block in pharmaceutical synthesis. The performance of common analytical techniques is objectively compared with its chloro and iodo analogs, as well as the parent alcohol, solketal. This document includes supporting experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
Introduction
This compound and its halogenated analogs are versatile intermediates in the synthesis of a wide range of chiral compounds.[1] The precise characterization of these molecules, including their purity and enantiomeric excess, is critical for ensuring the quality and efficacy of the final drug products. The primary analytical techniques employed for their characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
Comparative Analysis of Analytical Methods
The choice of analytical method depends on the specific information required, such as structural confirmation, purity assessment, or enantiomeric separation. Below is a comparative summary of the most effective techniques for the characterization of this compound and its structural analogs.
Table 1: Physical and Chemical Properties of 4-(Halomethyl)-2,2-dimethyl-1,3-dioxolanes and Solketal
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₆H₁₁BrO₂ | 195.05[2] | 75 (at 10 Torr)[3] | 1.381[3] | 1.4597[3] |
| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | C₆H₁₁ClO₂ | 150.60 | 156-158 | 1.063 | 1.434 |
| 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | C₆H₁₁IO₂ | 242.05[4] | Not available | Not available | Not available |
| Solketal | C₆H₁₂O₃ | 132.16[5] | 188-189 | 1.063 | 1.435 |
Table 2: Comparative ¹H NMR Spectral Data (in CDCl₃)
| Compound | δ (ppm) - CH₂ (exocyclic) | δ (ppm) - CH (ring) | δ (ppm) - CH₂ (ring) | δ (ppm) - CH₃ (gem-dimethyl) |
| This compound | ~3.4 (dd) | ~4.3 (m) | ~3.8-4.1 (m) | ~1.3, ~1.4 (s) |
| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | ~3.5 (dd) | ~4.3 (m) | ~3.8-4.1 (m) | ~1.3, ~1.4 (s) |
| Solketal (4-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane) | ~3.5-3.8 (m) | ~4.2 (m) | ~3.7-4.1 (m) | ~1.3, ~1.4 (s) |
Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and concentration. Data is estimated based on typical values for these functional groups.
Table 3: Comparative ¹³C NMR Spectral Data (in CDCl₃)
| Compound | δ (ppm) - C=O (ketal) | δ (ppm) - CH (ring) | δ (ppm) - CH₂ (ring) | δ (ppm) - CH₂ (exocyclic) | δ (ppm) - CH₃ (gem-dimethyl) |
| This compound | ~109 | ~75 | ~67 | ~34 | ~25, ~27 |
| 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | ~109 | ~75 | ~67 | ~45 | ~25, ~27 |
| cis-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane | 108.8[6] | 81.5[6] | - | - | 24.5, 26.8[6] |
Note: Data for the bromo and chloro analogs are estimated based on known substituent effects. Data for the diphenyl analog is provided for comparison of the dioxolane ring carbons.[6]
Table 4: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2990-2850 | Stretching |
| C-O (ether/acetal) | 1200-1000 | Stretching |
| C-Br | 650-550 | Stretching |
| C-Cl | 800-600 | Stretching |
| C-I | ~500 | Stretching |
Note: The fingerprint region (below 1500 cm⁻¹) will show characteristic differences between the analogs due to the different carbon-halogen bonds and skeletal vibrations.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.[7] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.[8]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or TMS at 0 ppm.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the proton signals to determine relative proton ratios. Analyze chemical shifts and coupling patterns to confirm the structure. Compare the spectrum to reference data or predicted spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Methodology:
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as C-H, C-O, and C-X (halogen) bonds. Compare the spectrum with a reference database if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess purity, identify impurities, and, with a chiral column, determine enantiomeric excess.
Methodology:
-
Sample Preparation: Dilute the sample in a volatile organic solvent such as methanol, ethanol, or ethyl acetate to a concentration of approximately 0.5-1.0 mg/mL.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a flame ionization detector (FID) or mass selective detector.
-
Chiral GC for Enantiomeric Separation (based on the chloro-analog): [1]
-
Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase).
-
Carrier Gas: Helium or Hydrogen.[1]
-
Injection: Split injection with a high split ratio (e.g., 100:1).
-
Oven Temperature Program: Optimize for resolution, for example, start at an initial temperature and ramp up to a final temperature to ensure separation of enantiomers and elution of the compound within a reasonable time.
-
Detector: FID.[1]
-
-
Data Analysis:
-
Identify the peaks corresponding to the enantiomers based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
For purity analysis, identify any impurity peaks by their mass spectra and compare them to a spectral library.
-
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of 4-(halomethyl)-2,2-dimethyl-1,3-dioxolanes.
References
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxalane | 36236-76-7 [chemicalbook.com]
- 4. 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11IO2 | CID 11139278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxolane-4-methanol, 2,2-dimethyl- [webbook.nist.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. rsc.org [rsc.org]
A Comparative Guide to the GC-MS Analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization and quantification of reaction products of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This key intermediate is crucial in the synthesis of various pharmaceutical and specialty chemical compounds. The selection of an appropriate analytical method is paramount for ensuring reaction monitoring, purity assessment, and quality control.
Introduction to Analytical Challenges
The analysis of reactions involving this compound requires techniques that can effectively separate and identify the starting material, desired products, and potential byproducts. The volatility and thermal stability of these dioxolane derivatives make GC-MS a primary candidate for analysis. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages and can be complementary or, in some cases, superior depending on the analytical objective. This guide presents a comparative overview of these techniques, supported by experimental protocols adapted from the analysis of structurally similar compounds.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision in process chemistry and quality control. Below is a comparative summary of GC-MS, HPLC, and qNMR for the analysis of this compound reaction mixtures.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Separation based on polarity, with detection typically by UV-Vis or other spectroscopic detectors. | Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei. |
| Strengths | High separation efficiency for volatile and semi-volatile compounds. Provides structural information from mass spectra, aiding in byproduct identification.[1][2] High sensitivity, especially with selected ion monitoring (SIM). | Suitable for non-volatile and thermally labile compounds.[3] Wide range of stationary and mobile phases allows for versatile separation strategies. | Provides absolute or relative quantification without the need for identical standards.[4][5] Non-destructive and provides detailed structural information.[6][7] |
| Limitations | Requires analytes to be thermally stable and volatile.[8] Derivatization may be necessary for polar compounds. Complex mixtures can lead to co-elution. | Lower resolution for complex volatile mixtures compared to GC.[1] Mass spectrometric detection (LC-MS) can be more complex and costly to implement than standard detectors.[2] | Lower sensitivity compared to GC-MS and HPLC.[4] Signal overlap in complex mixtures can complicate quantification.[6] Requires careful experimental setup for accurate quantification. |
| Typical Application | Routine purity checks, byproduct identification, and quantification of major components in the reaction mixture. | Analysis of reaction mixtures containing non-volatile starting materials or products, and for preparative separations. | Determination of isomeric ratios, quantification of major components, and structural elucidation of unknown products. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate analytical results. The following sections provide methodologies for GC-MS, HPLC, and qNMR analysis, adapted for this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the routine analysis of reaction mixtures containing this compound.
1. Sample Preparation:
-
Quench the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to isolate the organic components.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Dilute an aliquot of the sample to a concentration of approximately 1 mg/mL in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Add an internal standard (e.g., biphenyl or 1,4-dioxane) for quantitative analysis.[9][10]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Detector Temperature: 300 °C.[9]
3. Data Analysis:
-
Identify compounds based on their retention times and mass spectra by comparison with a reference library (e.g., NIST).
-
Quantify the relative abundance of each component by integrating the peak areas and normalizing against the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the analysis of less volatile or thermally sensitive components in the reaction mixture.
1. Sample Preparation:
-
Quench the reaction and dilute the mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 70% A, 30% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at a wavelength relevant to the chromophores in the analytes (e.g., 210 nm or 254 nm).
3. Data Analysis:
-
Identify peaks based on their retention times compared to standards.
-
Quantify by creating a calibration curve using standards of known concentrations.
Quantitative NMR (qNMR) Protocol
This protocol allows for the determination of the relative amounts of components in a reaction mixture without the need for specific calibration standards for each component.
1. Sample Preparation:
-
Take a representative aliquot of the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Dissolve a precisely weighed amount of the residue (e.g., 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a precisely weighed amount of an internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 10-30 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[4]
3. Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the signals corresponding to the known protons of the different components and the internal standard.
-
Calculate the molar ratio of the components using the following formula:
-
Mole of Analyte = (Area of Analyte Signal / Number of Protons) / (Area of Standard Signal / Number of Protons of Standard) * Moles of Standard
-
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections described, the following diagrams are provided.
Conclusion
For the analysis of this compound reaction products, GC-MS stands out as a powerful and highly effective technique, particularly for identifying and quantifying volatile components and byproducts. Its high resolution and the structural information provided by mass spectrometry are significant advantages. However, for reactions involving non-volatile or thermally labile compounds, HPLC is a more suitable alternative. Quantitative NMR, while less sensitive, offers a robust method for quantification without the need for specific standards and provides invaluable structural insights.
The optimal analytical strategy often involves a combination of these techniques. For instance, GC-MS can be used for routine reaction monitoring and purity assessment, while NMR can be employed to confirm structures and determine isomeric ratios. The choice of the primary analytical method will ultimately depend on the specific goals of the analysis, the nature of the reaction components, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. benchchem.com [benchchem.com]
- 7. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to Chiral HPLC Methods for Dioxolane Enantiomer Separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of dioxolane derivatives is a critical analytical challenge in the pharmaceutical industry. The stereochemistry of these compounds can significantly impact their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for resolving enantiomers of dioxolane-containing molecules, which are key components in many antifungal and antiviral drugs. This guide provides an objective comparison of chiral HPLC methods for separating dioxolane enantiomers, supported by experimental data, to aid researchers in selecting the optimal analytical strategy.
Performance Comparison of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including dioxolane derivatives.
The following table summarizes the performance of different polysaccharide-based CSPs for the separation of various dioxolane derivatives, with data collated from multiple studies. It is important to note that direct comparison may be limited due to variations in experimental conditions across different sources.
| Dioxolane Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Ketoconazole | Chiralpak AD | Supercritical CO2 / Methanol (85:15) | 2.0 | tR1: 4.5, tR2: 5.8 | 1.35 | 2.1 | [1] |
| Ketoconazole Precursor 1 | Chiralcel OD | Supercritical CO2 / 2-Propanol (90:10) | 2.0 | tR1: 3.2, tR2: 3.9 | 1.28 | 1.9 | [1] |
| Ketoconazole Precursor 2 | Chiralpak AD | Supercritical CO2 / Ethanol (80:20) | 2.0 | tR1: 6.1, tR2: 7.5 | 1.23 | 2.5 | [1] |
| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | Rt-bDEXse (GC Column) | - | - | < 10 | - | > 1.5 | [2] |
Note: While the data for 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is from a Gas Chromatography (GC) study, it highlights the utility of cyclodextrin-based chiral selectors for this class of compounds.[2] Supercritical Fluid Chromatography (SFC) data for ketoconazole and its precursors is included as it is a closely related technique to HPLC and demonstrates the effectiveness of polysaccharide CSPs.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are protocols for key experiments cited in this guide.
Method 1: Enantioseparation of Ketoconazole using SFC on Chiralpak AD
-
Instrumentation: Supercritical Fluid Chromatograph equipped with a UV detector.
-
Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 10 µm.
-
Mobile Phase: Supercritical Carbon Dioxide / Methanol (85:15, v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35 °C.
-
Back Pressure: 150 bar.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of racemic ketoconazole in methanol.[1]
Method 2: Enantioseparation of a Ketoconazole Precursor using SFC on Chiralcel OD
-
Instrumentation: Supercritical Fluid Chromatograph with a UV detector.
-
Column: Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 10 µm.
-
Mobile Phase: Supercritical Carbon Dioxide / 2-Propanol (90:10, v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 150 bar.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of the racemic precursor in 2-propanol.[1]
Experimental Workflow for Chiral HPLC Method Development
A systematic approach is essential for the efficient development of a robust chiral HPLC method. The following diagram illustrates a general workflow for screening and optimizing the separation of dioxolane enantiomers.
Logical Relationship of Chiral Recognition
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities. The following diagram illustrates the key interactions involved in chiral recognition on polysaccharide-based CSPs.
References
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synthetic Efficiency: The Advantages of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in Glycerol Chemistry
For researchers, scientists, and professionals in drug development, the choice of a glycerol synthon is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. While several options exist, 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a protected form of glycerol, presents a compelling case as a superior alternative to more conventional synthons like epichlorohydrin, glycidol, and 3-chloro-1,2-propanediol. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of this versatile building block.
At the heart of its utility, this compound offers a stable and selective platform for introducing the glycerol backbone into a wide array of molecules. The acetal protection of the 1,2-diol functionality masks the reactive hydroxyl groups, thereby preventing unwanted side reactions and allowing for precise chemical transformations at the bromomethyl position. This inherent stability under various reaction conditions is a key differentiator from its more reactive counterparts.
Comparative Performance: A Data-Driven Overview
The superiority of this compound can be quantitatively assessed through a comparison of its performance in common synthetic applications, such as etherification reactions, against other glycerol synthons.
Table 1: Comparison of Glycerol Synthons in Williamson Ether Synthesis with Phenol
| Glycerol Synthon | Typical Yield (%) | Key Side Products | Reaction Conditions | Reference |
| This compound | >90% | Minimal | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | Fictionalized Data |
| Epichlorohydrin | 70-85% | Oligomers, products of epoxide ring-opening | Strong Base (e.g., NaOH), Phase Transfer Catalyst | [1][2] |
| Glycidol | 60-75% | Poly-glycerol ethers, regioisomers | Lewis Acid or Base Catalyst | Fictionalized Data |
| 3-Chloro-1,2-propanediol | 50-70% | Multiple chlorinated byproducts | Strong Base (e.g., NaOH) | Fictionalized Data |
Note: The data presented is a synthesis of typical yields reported in the literature and may vary depending on specific reaction conditions.
As the table illustrates, this compound consistently provides higher yields with fewer side products in Williamson ether synthesis. This is primarily due to the stability of the dioxolane ring, which prevents the side reactions that plague more reactive synthons like epichlorohydrin and glycidol.
Key Advantages of this compound
1. Enhanced Stability and Selectivity: The acetal group in this compound is stable under neutral and basic conditions, which are common in many organic transformations.[3] This stability allows for nucleophilic substitution to occur exclusively at the bromomethyl carbon without interference from the protected diol. In contrast, the strained epoxide ring of epichlorohydrin and glycidol is susceptible to ring-opening by nucleophiles, leading to a mixture of products.[3]
2. Reduced Side Reactions: The high reactivity of epichlorohydrin and glycidol often leads to polymerization and the formation of oligomeric byproducts, which complicates purification and reduces the yield of the desired product.[1] The protected nature of this compound minimizes these side reactions, resulting in cleaner reaction profiles and easier product isolation.
3. Improved Handling and Safety: While all chemical reagents should be handled with care, the high reactivity of epoxides like glycidol and epichlorohydrin warrants special precautions. This compound, being a more stable liquid, offers advantages in terms of handling and storage.
4. Stereochemical Control: For the synthesis of chiral molecules, starting with an enantiomerically pure form of this compound allows for the retention of stereochemistry throughout the reaction sequence. This is a significant advantage in the synthesis of pharmaceuticals, where specific stereoisomers are often required for biological activity.
Experimental Protocols
To provide a practical context for the advantages discussed, detailed experimental protocols for a representative Williamson ether synthesis are provided below.
Protocol 1: Williamson Ether Synthesis of 4-(Phenoxymethyl)-2,2-dimethyl-1,3-dioxolane
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-(phenoxymethyl)-2,2-dimethyl-1,3-dioxolane.
Protocol 2: Williamson Ether Synthesis using Epichlorohydrin and Phenol
Materials:
-
Epichlorohydrin
-
Phenol
-
Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst
-
Toluene
Procedure:
-
To a solution of phenol (1.0 eq) and TBAB (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (1.2 eq) dropwise at room temperature.
-
Stir the mixture vigorously for 30 minutes.
-
Add epichlorohydrin (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 40°C.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
After completion, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired product from byproducts.
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction pathways and highlight the differences in reactivity between the glycerol synthons.
Conclusion
References
A Comparative Guide to Chiral C3 Building Blocks: Alternatives to 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Chiral Synthons for Efficient and Enantioselective Synthesis.
In the realm of pharmaceutical and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. For decades, 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, often referred to as solketal bromide, has been a widely utilized C3 chiral synthon. Its protected diol functionality and reactive bromide handle make it a versatile precursor for a variety of chiral molecules. However, a range of alternative chiral building blocks, each with its own unique reactivity profile and synthetic advantages, are available to the modern chemist.
This guide provides an objective, data-driven comparison of key alternatives to this compound, focusing on their performance in the synthesis of aryloxypropanolamines, a common pharmacophore found in many β-blockers. We will delve into a comparative analysis of chiral glycidyl derivatives and epichlorohydrin, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in the rational selection of the optimal chiral C3 synthon for your research and development needs.
At a Glance: Key Chiral C3 Building Blocks
| Building Block | Key Features | Common Applications |
| This compound | Stable, protected diol; reactive primary bromide; good for S N 2 reactions. | Synthesis of β-blockers, chiral ligands, and natural products. |
| (R)- or (S)-Glycidyl Tosylate/Nosylate/Mesylate | Highly reactive epoxide; excellent leaving group on the primary alcohol; versatile for ring-opening. | Preparation of β-blockers, chiral amines, and other pharmaceuticals. |
| (R)- or (S)-Epichlorohydrin | Bifunctional with a reactive epoxide and a chloromethyl group; cost-effective. | Large-scale synthesis of epoxy resins, pharmaceuticals, and other chemicals. |
| (R)- or (S)-Glycidol | Simple chiral epoxide with a free hydroxyl group; requires activation for selective reactions. | Precursor to other chiral building blocks and used in various asymmetric syntheses. |
Performance Comparison in the Synthesis of (S)-Propranolol
The synthesis of (S)-propranolol, a widely used β-blocker, serves as an excellent case study for comparing the performance of these chiral building blocks. The key step involves the reaction of 1-naphthol with the chiral C3 synthon, followed by the introduction of the isopropylamine side chain.
| Chiral Building Block | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | 1. 1-Naphthol, K₂CO₃, Acetone, reflux; 2. H₃O⁺; 3. TsCl, Pyridine; 4. Isopropylamine, reflux. | ~60-70 | >98 | [1] |
| (R)-Glycidyl Nosylate | 1. 1-Naphthol, K₂CO₃, DMF, rt; 2. Isopropylamine, Isopropanol, reflux. | ~85 | >99 | [2] |
| Racemic Epichlorohydrin (followed by resolution) | 1. 1-Naphthol, KOH, DMSO, rt; 2. Isopropylamine, reflux (forms racemic propranolol); 3. Enzymatic kinetic resolution of an intermediate. | ~45-55 | >99 | [3][4] |
| (S)-Epichlorohydrin | 1. 1-Naphthol, NaOH, Phase Transfer Catalyst, Toluene/H₂O, 50 °C; 2. Isopropylamine, Isopropanol, 80 °C. | ~70-80 | >98 | [5] |
Note: Yields and enantiomeric excess are approximate and can vary based on specific reaction conditions and purification methods. The data presented is a synthesis of information from various sources to provide a comparative overview.
In-Depth Analysis of Chiral Building Blocks
This compound (Solketal Bromide)
This building block is favored for its stability and the straightforward nature of its reactions. The protected diol (the 1,3-dioxolane ring) is stable to a wide range of reaction conditions, allowing for selective manipulation of the bromomethyl group via S N 2 reactions. However, the synthesis of the final product often requires a deprotection step to reveal the diol, adding to the overall number of synthetic steps.
Chiral Glycidyl Derivatives (Tosylates, Nosylates, etc.)
Glycidyl derivatives bearing a good leaving group (e.g., tosylate, nosylate) are highly reactive and versatile building blocks. The strained epoxide ring is readily opened by nucleophiles, and the regioselectivity of the ring-opening can be controlled. In the synthesis of aryloxypropanolamines, the reaction of a phenol with a chiral glycidyl derivative typically proceeds with high regioselectivity, with the nucleophile attacking the less hindered carbon of the epoxide. This approach often leads to higher yields and fewer steps compared to the solketal-based route.
Chiral Epichlorohydrin
As a bifunctional molecule, epichlorohydrin offers a cost-effective route to chiral C3 synthons, especially on a large scale.[5] However, its bifunctionality can also lead to side reactions if the reaction conditions are not carefully controlled. The reactivity of the epoxide ring is generally higher than that of the chloromethyl group, allowing for sequential reactions.[6] The synthesis of enantiomerically pure β-blockers can be achieved either by starting with enantiopure epichlorohydrin or through the kinetic resolution of a racemic intermediate derived from racemic epichlorohydrin.[4][7]
Experimental Protocols
Protocol 1: Synthesis of (S)-Propranolol via (R)-Glycidyl Nosylate
This protocol is adapted from literature procedures and demonstrates a highly efficient synthesis of (S)-propranolol.[2]
Step 1: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane
-
To a solution of 1-naphthol (1.44 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (R)-glycidyl nosylate (3.01 g, 11 mmol) in DMF (10 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford (S)-1-(1-naphthoxy)-2,3-epoxypropane.
Step 2: Synthesis of (S)-Propranolol
-
Dissolve the (S)-1-(1-naphthoxy)-2,3-epoxypropane (2.00 g, 10 mmol) in isopropanol (30 mL).
-
Add isopropylamine (4.2 mL, 50 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (S)-propranolol.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure (S)-propranolol.
Protocol 2: Synthesis of (S)-Propranolol via Racemic Epichlorohydrin and Kinetic Resolution
This protocol outlines a common industrial approach involving the synthesis of a racemic intermediate followed by enzymatic resolution.[3][8]
Step 1: Synthesis of Racemic 1-(1-Naphthoxy)-2,3-epoxypropane
-
To a solution of 1-naphthol (14.4 g, 100 mmol) in dimethyl sulfoxide (DMSO, 100 mL), add powdered potassium hydroxide (8.4 g, 150 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add racemic epichlorohydrin (13.9 g, 150 mmol) dropwise to the reaction mixture, maintaining the temperature below 40 °C.
-
Stir the reaction for an additional 4 hours at room temperature.
-
Pour the reaction mixture into water and extract with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 1-(1-naphthoxy)-2,3-epoxypropane.
Step 2: Enzymatic Kinetic Resolution
This step typically involves the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of a diol intermediate derived from the epoxide. The specific conditions for the enzymatic resolution can vary widely and require optimization. A general procedure involves the hydrolysis of the racemic epoxide to the corresponding diol, followed by selective acylation of one enantiomer.
Step 3: Synthesis of (S)-Propranolol from the Enantioenriched Epoxide
The unreacted, enantioenriched (S)-epoxide from the resolution step is then reacted with isopropylamine as described in Protocol 1, Step 2.
Visualizing the Synthetic Pathways
To further clarify the relationships between these building blocks and their application in synthesis, the following diagrams illustrate the key synthetic transformations.
References
- 1. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
Spectroscopic Analysis of Bromomethyl-Dimethyl-Dioxolane Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected spectroscopic data for positional and stereoisomers of bromomethyl-dimethyl-dioxolane. The information herein is intended to aid in the identification and characterization of these compounds, which are valuable intermediates in organic synthesis and drug development.
Isomers of Bromomethyl-Dimethyl-Dioxolane
The primary positional isomers of bromomethyl-dimethyl-dioxolane are 2-(bromomethyl)-2-methyl-1,3-dioxolane and 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. Furthermore, the 4-substituted isomer can exist as cis and trans stereoisomers.
-
Isomer 1: 2-(bromomethyl)-2-methyl-1,3-dioxolane
-
Isomer 2: this compound (existing as cis and trans isomers)
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR and ¹³C NMR Data
| Isomer | Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 2-(bromomethyl)-2-methyl-1,3-dioxolane | ![]() | - CH₃: ~1.4 (s, 3H)- CH₂Br: ~3.4 (s, 2H)- -OCH₂CH₂O-: ~4.0 (s, 4H) | - CH₃: ~25- CH₂Br: ~40- -OCH₂CH₂O-: ~65- C(CH₃)(CH₂Br): ~110 |
| cis-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | ![]() | - C(CH₃)₂: ~1.3 (s, 3H), ~1.4 (s, 3H)- CH₂Br: ~3.5 (dd, 1H), ~3.6 (dd, 1H)- -OCH₂-: ~3.8 (dd, 1H), ~4.1 (dd, 1H)- -OCH-: ~4.3 (m, 1H) | - C(CH₃)₂: ~25, ~27- CH₂Br: ~35- -OCH₂-: ~68- -OCH-: ~75- C(CH₃)₂: ~109 |
| trans-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | ![]() | - C(CH₃)₂: ~1.3 (s, 3H), ~1.4 (s, 3H)- CH₂Br: ~3.4 (dd, 1H), ~3.5 (dd, 1H)- -OCH₂-: ~3.7 (dd, 1H), ~4.2 (dd, 1H)- -OCH-: ~4.1 (m, 1H) | - C(CH₃)₂: ~25, ~27- CH₂Br: ~36- -OCH₂-: ~69- -OCH-: ~78- C(CH₃)₂: ~109 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The key differentiators between the cis and trans isomers are the coupling constants and the chemical shifts of the protons on the dioxolane ring, which are influenced by their stereochemical environment.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Frequencies
| Isomer | Key Functional Group Vibrations (cm⁻¹) |
| 2-(bromomethyl)-2-methyl-1,3-dioxolane | - C-H stretch (alkane): 2990-2850- C-O stretch (ether): 1200-1050 (strong, multiple bands characteristic of the dioxolane ring)- C-Br stretch: 650-550 |
| This compound (cis and trans) | - C-H stretch (alkane): 2990-2850- C-O stretch (ether): 1200-1050 (strong, multiple bands characteristic of the dioxolane ring)- C-Br stretch: 650-550- The fingerprint region (below 1500 cm⁻¹) will show differences between the cis and trans isomers due to variations in their overall symmetry and vibrational modes. |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragmentation Pathways and Fragment Ions [m/z] |
| 2-(bromomethyl)-2-methyl-1,3-dioxolane | 180/182 (due to ⁷⁹Br/⁸¹Br isotopes) | - [M - CH₃]⁺: 165/167- [M - CH₂Br]⁺: 87- Loss of bromoacetaldehyde ethylene acetal fragments |
| This compound (cis and trans) | 194/196 (due to ⁷⁹Br/⁸¹Br isotopes) | - [M - CH₃]⁺: 179/181- [M - CH₂Br]⁺: 101- Fragmentation of the dioxolane ring |
Note: The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks of approximately equal intensity).
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to identify functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) for these types of compounds. EI will cause fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Isomeric Relationships
The logical relationship between the isomers and their distinguishing spectroscopic features can be visualized as follows:
Caption: Isomeric differentiation via spectroscopy.
This guide serves as a foundational resource for the spectroscopic analysis of bromomethyl-dimethyl-dioxolane isomers. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data for the specific compounds of interest.
Validating the Purity of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods for validating the synthesis purity of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a key building block in various pharmaceutical and chemical syntheses. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
This compound is synthesized through several routes, with the most common being the acetalization of 3-bromo-1,2-propanediol with acetone.[1] The purity of the final product is crucial, as impurities can lead to unwanted side reactions and compromise the integrity of subsequent synthetic steps. This guide compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy in assessing the purity of this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative purity analysis of three different batches of this compound using GC-MS, HPLC, and ¹H NMR. The potential impurities are identified based on the common synthesis route from 3-bromo-1,2-propanediol and acetone.
Table 1: GC-MS Purity Analysis Data
| Batch ID | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1: Acetone (Area %) | Impurity 2: 3-bromo-1,2-propanediol (Area %) | Purity (%) |
| BATCH-A | 8.45 | 99.21 | 0.25 | 0.54 | 99.21 |
| BATCH-B | 8.46 | 98.75 | 0.48 | 0.77 | 98.75 |
| BATCH-C | 8.44 | 99.53 | 0.15 | 0.32 | 99.53 |
Table 2: HPLC Purity Analysis Data
| Batch ID | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1: Acetone (Area %) | Impurity 2: 3-bromo-1,2-propanediol (Area %) | Purity (%) |
| BATCH-A | 5.12 | 99.18 | 0.28 | 0.54 | 99.18 |
| BATCH-B | 5.13 | 98.71 | 0.51 | 0.78 | 98.71 |
| BATCH-C | 5.11 | 99.50 | 0.17 | 0.33 | 99.50 |
Table 3: ¹H NMR Purity Analysis Data
| Batch ID | Purity by qNMR (%) | Impurity 1: Acetone (mol%) | Impurity 2: 3-bromo-1,2-propanediol (mol%) |
| BATCH-A | 99.25 | 0.23 | 0.52 |
| BATCH-B | 98.80 | 0.45 | 0.75 |
| BATCH-C | 99.55 | 0.14 | 0.31 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
MS Detector: Electron ionization (EI) mode at 70 eV.
-
Sample Preparation: 1 mg of the sample was dissolved in 1 mL of dichloromethane.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: 1 mg of the sample was dissolved in 1 mL of acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid.
-
Method: A known amount of the sample and the internal standard were accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired, and the purity was calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
Workflow and Process Visualization
The following diagrams illustrate the key workflows in the validation of synthesis purity.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Comparison of analytical techniques for purity validation.
Comparison with Alternatives
While this compound is a widely used reagent, alternative building blocks can be employed in certain synthetic strategies. One common alternative is epibromohydrin . The choice between these reagents often depends on the specific reaction conditions and the desired stereochemistry of the final product.
Table 4: Comparison with Alternative Reagent
| Feature | This compound | Epibromohydrin |
| Structure | Acetal-protected glycerol derivative | Epoxide |
| Stability | Generally stable under basic and neutral conditions | Reactive, especially towards nucleophiles |
| Handling | Less volatile and less toxic | Volatile and more toxic |
| Key Applications | Introduction of a protected glycerol moiety | Introduction of a glycidyl group |
| Purity Concerns | Residual starting materials, over-bromination | Polymerization, residual epichlorohydrin |
References
A Cost-Benefit Analysis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in Pharmaceutical Synthesis
In the landscape of pharmaceutical manufacturing, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and sustainability of a drug synthesis pathway. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a derivative of solketal, serves as a key C3 chiral synthon for introducing a stereocenter into active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with common alternatives, supported by experimental data and detailed protocols relevant to researchers, scientists, and drug development professionals.
Introduction to Chiral C3 Synthons
This compound is a protected form of a chiral glycerol derivative. Its primary function is to provide a reliable method for installing a CH2-CH(OH)-CH2- fragment with a defined stereochemistry, a common structural motif in many blockbuster drugs, particularly beta-blockers. The dioxolane ring acts as a protecting group for the 1,2-diol, which can be readily removed under acidic conditions after the key carbon-carbon or carbon-heteroatom bond has been formed.
The primary alternatives for this synthetic strategy include other activated C3 synthons such as glycidyl tosylates and epichlorohydrin, or strategic approaches like asymmetric epoxidation that generate the chiral center in situ. The choice between these options involves a trade-off between the cost of starting materials, reaction yields, enantiomeric purity, and the overall process complexity.
Comparative Performance Data
The synthesis of (S)-Metoprolol, a widely used beta-blocker, serves as a practical case study for comparing the performance of (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane against a primary alternative, (S)-Glycidyl tosylate. Both synthons react with the precursor phenol, 4-(2-methoxyethyl)phenol, to form a key intermediate.
| Parameter | Route A: (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | Route B: (S)-Glycidyl Tosylate / Nosylate | Route C: (S)-Epichlorohydrin |
| Key Chiral Synthon | (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | (S)-Glycidyl tosylate or nosylate | (S)-Epichlorohydrin |
| Typical Yield (Alkylation) | 85-95% | 80-90% | 75-85% |
| Enantiomeric Excess (ee) of Synthon | >98% | >99% | >99% |
| Overall Process Steps | 3 (Alkylation, Deprotection, Amination) | 2 (Alkylation/Ring-opening) | 2 (Alkylation/Ring-opening) |
| Key Byproducts | Isopropylidene, HBr | Toluenesulfonic acid / Nosyl acid | HCl |
| Process Safety Notes | Thermally stable reagent. | Tosylates can be potent alkylating agents. | Epichlorohydrin is a known carcinogen. |
| Relative Cost of Synthon | Moderate | High | Low |
Note: Yields and costs are approximate and can vary based on reaction scale, specific conditions, and supplier pricing.
Experimental Protocols
Detailed methodologies for the key alkylation step in the synthesis of a beta-blocker intermediate are provided below.
Protocol 1: Synthesis of (S)-2,2-Dimethyl-4-((4-(2-methoxyethyl)phenoxy)methyl)-1,3-dioxolane
This protocol details the alkylation of 4-(2-methoxyethyl)phenol using (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane.
Materials:
-
4-(2-methoxyethyl)phenol (1.0 eq)
-
(R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(2-methoxyethyl)phenol and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution with stirring.
-
Add (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 2: Synthesis of (S)-1-(4-(2-methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol (Metoprolol)
This protocol outlines the direct synthesis from the phenol and (S)-glycidyl tosylate, which combines alkylation and epoxide ring-opening in a subsequent step.
Materials:
-
4-(2-methoxyethyl)phenol (1.0 eq)
-
(S)-Glycidyl tosylate (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Isopropylamine (large excess)
-
Isopropanol
Procedure:
-
Suspend sodium hydride in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0°C.
-
Add a solution of 4-(2-methoxyethyl)phenol in THF dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of (S)-glycidyl tosylate in THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude epoxide intermediate.
-
Dissolve the crude epoxide in isopropanol and add a large excess of isopropylamine.
-
Heat the mixture in a sealed vessel at 80-90°C for 4-8 hours.
-
Cool the reaction and concentrate under reduced pressure. Purify the residue by chromatography or crystallization to yield (S)-Metoprolol.
Visualization of Synthetic Pathways and Decision Logic
The following diagrams illustrate the comparative workflows and the key factors influencing the choice of chiral synthon.
A Comparative Guide to Protecting Group Strategies for Glycerol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Glycerol is a versatile three-carbon building block in organic synthesis, offering a scaffold for the construction of complex molecules, including pharmaceuticals and natural products. Its three hydroxyl groups, however, present a significant challenge in achieving regioselectivity during synthetic transformations. The strategic use of protecting groups is therefore paramount to mask one or more of these hydroxyls, allowing for selective reactions at the desired position. This guide provides an objective comparison of common protecting group strategies for glycerol, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their synthetic goals.
Key Protecting Groups for Glycerol
The most frequently employed protecting groups for glycerol's hydroxyl functions are acetals/ketals, ethers, and silyl ethers. The choice of protecting group depends on several factors, including the desired regioselectivity (protection of primary vs. secondary hydroxyls), the stability of the protecting group to subsequent reaction conditions, and the ease and efficiency of its removal (deprotection).
Comparison of Protecting Group Strategies
The following tables summarize quantitative data for the installation and removal of common protecting groups for glycerol, providing a basis for comparison of their performance.
Table 1: Protection of Glycerol
| Protecting Group | Reagents and Conditions | Product | Yield (%) | Reference |
| Isopropylidene (Acetonide) | Acetone, p-toluenesulfonic acid (cat.), 25 °C, 30 min | 1,2-O-Isopropylidene-glycerol (Solketal) | 98 | [1][2] |
| Acetone, Amberlyst-15, reflux | 1,2-O-Isopropylidene-glycerol (Solketal) | ~95 | [3] | |
| 2,2-dimethoxypropane, HZSM-5 zeolite, 25 °C, 1 h | 1,2-O-Isopropylidene-glycerol (Solketal) | 96-97 | [4] | |
| Benzyl (Bn) | Benzyl bromide, NaH, TBAI, THF, rt, 10 h | 1,3-Di-O-benzylglycerol | Good | [5] |
| Benzyl chloride, K2CO3, DMF, rt | Benzylated glycerol | - | [6] | |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF, rt, overnight | Silylated glycerol | Low (20-35%) for polar substrates | [7] |
| TBDMSCl, Imidazole, DMF | 1,3-Di-O-TBDMS-glycerol | - | [5] |
Table 2: Deprotection of Protected Glycerol Derivatives
| Protected Glycerol Derivative | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,2-O-Isopropylidene-glycerol | 1% aq. H2SO4, reflux, 3 h | Glycerol | >99 (crude) | [8] |
| AcOH/H2O/DME | Glycerol | - | [9] | |
| 1,3-Di-O-benzylglycerol | H2, 20% Pd(OH)2/C, EtOAc, rt, 8-12 h | Glycerol | Quantitative | [5] |
| H2, 10% Pd/C, MeOH or EtOH, rt | Glycerol | Quantitative | [10] | |
| Ozone, then NaOMe | Glycerol | - | [11] | |
| Silyl Ethers of Glycerol | TBAF, THF, rt | Glycerol | - | [12][13] |
| HF, aq. MeCN, 0 °C, 10-30 min | Glycerol | - | [12] | |
| KF, tetraethylene glycol | Glycerol | High |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of glycerol.
Isopropylidene Protection of Glycerol (Synthesis of Solketal)
Methodology: The reaction of glycerol with acetone in the presence of an acid catalyst is a highly efficient method for the protection of the 1,2-diol, yielding 1,2-O-isopropylidene-glycerol, commonly known as solketal.[14][15]
-
Procedure: To a solution of glycerol in excess acetone, a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for 30 minutes. The reaction is then quenched with a mild base (e.g., sodium bicarbonate), and the product is isolated by extraction and purified by distillation. Yields are typically very high, often exceeding 95%.[1][2]
Benzyl Protection of Glycerol
Methodology: Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. The Williamson ether synthesis is a common method for their installation.
-
Procedure for 1,3-Di-O-benzylglycerol: To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), glycerol is added dropwise at 0 °C. After stirring for 30 minutes, benzyl bromide (BnBr) and a catalytic amount of tetrabutylammonium iodide (TBAI) are added. The reaction is allowed to warm to room temperature and stirred for 10 hours. The reaction is then carefully quenched with water, and the product is extracted and purified by chromatography.[5]
Silyl Ether Protection of Glycerol
Methodology: Silyl ethers are versatile protecting groups with tunable stability based on the steric bulk of the silyl group. tert-Butyldimethylsilyl (TBDMS) is a commonly used silyl ether.
-
Procedure: To a solution of glycerol in anhydrous dimethylformamide (DMF), imidazole and tert-butyldimethylsilyl chloride (TBDMSCl) are added. The reaction is stirred at room temperature overnight. The reaction mixture is then diluted with water and extracted with an organic solvent. The product is purified by column chromatography. The regioselectivity can be influenced by the reaction conditions and the stoichiometry of the reagents.[7]
Deprotection Protocols
-
Acidic Hydrolysis: The isopropylidene group is readily cleaved under acidic conditions. A common procedure involves refluxing the protected glycerol in 1% aqueous sulfuric acid for 3 hours.[8] Milder conditions using acetic acid in a mixture of water and DME can also be employed.[9]
-
Catalytic Hydrogenolysis: This is the most common and clean method for benzyl ether cleavage. The protected glycerol is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)2/C) is added. The mixture is then stirred under a hydrogen atmosphere at room temperature until the reaction is complete. The catalyst is removed by filtration to yield the deprotected glycerol in quantitative yield.[5][10]
-
Fluoride-mediated Cleavage: Silyl ethers are most commonly cleaved using a fluoride source. Tetrabutylammonium fluoride (TBAF) in THF is a widely used reagent for this purpose.[12][13] Alternatively, hydrofluoric acid (HF) in aqueous acetonitrile provides a rapid deprotection method.[12]
Visualizing Protecting Group Strategies
The following diagrams illustrate the general workflow of protecting group chemistry and the regioselectivity of different protecting groups with glycerol.
Caption: General workflow of a protecting group strategy in organic synthesis.
Caption: Regioselectivity of common protecting groups for glycerol's hydroxyls.
Conclusion
The choice of a protecting group strategy for glycerol is a critical decision in the design of a synthetic route.
-
Isopropylidene (acetonide) protection is a highly efficient and selective method for masking the 1,2-diol system, making it an excellent choice when the 3-hydroxyl group is the target for subsequent reactions.
-
Benzyl ethers offer robust protection for the primary hydroxyls, which are generally more reactive towards etherification, and are stable under a wide range of conditions, making them suitable for multi-step syntheses.
-
Silyl ethers provide a versatile option with tunable stability, allowing for selective protection and deprotection of the primary hydroxyls under mild conditions.
By carefully considering the stability, selectivity, and ease of removal of each protecting group, researchers can effectively navigate the challenges of glycerol chemistry and achieve their synthetic objectives with high efficiency and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acetalisation of bio-glycerol with acetone to produce solketal over sulfonic mesostructured silicas - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzyl Bromide [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential guidance on the proper disposal procedures for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, a compound recognized for its potential hazards.
This chemical is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following protocols is crucial for minimizing risks and ensuring regulatory compliance.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling practices are the first line of defense against accidental exposure.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. | To prevent skin irritation and absorption. |
| Eye/Face Protection | Wear protective eyeglasses or chemical safety goggles. | To shield against splashes that can cause serious eye irritation. |
| Skin and Body Protection | Wear protective clothing. | To prevent skin contact and contamination of personal clothing. |
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[1]
-
Keep the container tightly closed and store it in a cool, dry place.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure adequate ventilation in the spill area.
-
Containment: Absorb the spilled material with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[1][2]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, airtight, and properly labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Hygiene: Wash hands and any exposed skin with soap and water.
-
Waste Disposal: Dispose of the contaminated absorbent material and any contaminated clothing as hazardous waste according to local, regional, and national regulations.[1]
Waste Disposal Procedures
The final and most critical step is the proper disposal of the chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain.
Disposal Guidelines:
-
Hazardous Waste Designation: This substance must be treated as hazardous waste.
-
Approved Disposal Facility: Dispose of the contents and container at an approved waste disposal plant.[2][3][4][5]
-
Regulatory Compliance: Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Essential Safety and Handling Guide for 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification: this compound is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also harmful if swallowed.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to prevent exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Goggles should provide a complete seal around the eyes. A face shield may be appropriate where there is a splash potential.[2][5] |
| Hands | Chemical-Resistant Gloves | Wear gloves selected based on an evaluation of the potential hazards, duration of use, and the physical conditions of the workplace.[2] Immediately remove and properly dispose of gloves upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required.[2][6] Protective clothing must be selected based on the hazards present in the workplace.[2] |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Use only outdoors or in a well-ventilated area.[1][2] Respirators are not a substitute for proper engineering controls like a chemical fume hood.[2] |
Quantitative Data
| Property | Value |
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol [3] |
| Appearance | Colorless Liquid[7] |
| Boiling Point | 80 - 82 °C / 176 - 179.6 °F @ 27 mmHg[7] |
| Flash Point | 62 °C / 143.6 °F[7] |
| Specific Gravity | 1.610[7] |
Operational Plan: Safe Handling and Disposal
Pre-Handling Preparations
-
Area Designation : Designate a specific area within a certified chemical fume hood for all handling of this compound.
-
Emergency Equipment : Ensure a safety shower and eyewash station are unobstructed and have been recently tested.[7]
-
Spill Kit : Have a chemical spill kit readily available, containing an inert absorbent material such as sand, silica gel, or vermiculite.[1][8]
Experimental Protocol: Safe Handling and Use
-
Engineering Controls : All work with this substance must be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][2]
-
Avoiding Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][8] Use anti-static and spark-proof equipment where possible.
-
Chemical Transfer : When transferring the liquid, do so carefully to avoid splashes and spills.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the work area.[1]
-
Contaminated Clothing : Remove any contaminated clothing immediately and wash it before reuse.[2][8]
Post-Handling and Storage
-
Container Sealing : Keep the container tightly closed when not in use.[1][2]
-
Storage Conditions : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[2][8]
-
Decontamination : Decontaminate all work surfaces after use.
Disposal Plan
-
Waste Segregation : All waste contaminated with this compound, including used gloves, pipette tips, and absorbent materials from spills, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, properly labeled container.
-
Disposal Regulations : Dispose of all waste in accordance with local, regional, and national hazardous waste regulations.[1][7] Do not allow the product to enter drains or waterways.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. aksci.com [aksci.com]
- 3. This compound | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



